1,2-Dimyristin, (R)-
Description
Structure
2D Structure
Properties
CAS No. |
1069-82-5 |
|---|---|
Molecular Formula |
C31H60O5 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |
InChI Key |
JFBCSFJKETUREV-GDLZYMKVSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Other CAS No. |
1069-82-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-1,2-Dimyristin: Structure, Stereochemistry, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1,2-Dimyristin, a significant diacylglycerol (DAG) involved in cellular signaling. The document details its chemical structure, stereospecificity, physicochemical properties, and its crucial role as a second messenger in the Protein Kinase C (PKC) signaling pathway.
Chemical Structure and Stereochemistry
(R)-1,2-Dimyristin, systematically known as 1,2-Dimyristoyl-sn-glycerol, is a diacylglycerol where two myristic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol backbone, leaving the hydroxyl group at the sn-3 position free. Myristic acid is a saturated fatty acid with 14 carbon atoms.
The stereochemistry of the glycerol backbone is crucial for its biological activity. The "sn" designation stands for stereospecifically numbered, indicating that the glycerol molecule is prochiral. In the case of 1,2-diacyl-sn-glycerols, the stereocenter is at the C2 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration at this C2 carbon is (R). This specific stereoisomer is the biologically active form in many cellular processes.
Chemical Formula: C₃₁H₆₀O₅
Molecular Weight: 512.81 g/mol
CAS Number: 60562-16-5
Physicochemical Properties
(R)-1,2-Dimyristin is a white crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Physical State | Crystalline solid | [1] |
| Melting Point | 57-61 °C | [1][2] |
| Boiling Point | 577.2 °C at 760 mmHg (Predicted) | [2] |
| Solubility | DMF: 20 mg/mLDMSO: 7 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [3] |
| Optical Rotation | [α]²⁵/D = -4.2 ± 2° (c=1 in CHCl₃) | [4] |
| Stability | Stable at -20°C for at least 4 years | [3] |
Biological Significance: Role in Protein Kinase C (PKC) Activation
(R)-1,2-Dimyristin, like other 1,2-diacyl-sn-glycerols, is a crucial second messenger in signal transduction pathways. One of its most well-characterized functions is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.
The activation of PKC by diacylglycerols is a key event in the phosphoinositide signaling pathway. This pathway is initiated by the activation of phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol. While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic diacylglycerol remains in the plasma membrane.
Here, diacylglycerol, such as (R)-1,2-Dimyristin, recruits and activates conventional and novel isoforms of PKC. The C1 domain of PKC directly binds to diacylglycerol, causing a conformational change in the enzyme that relieves autoinhibition and exposes the catalytic domain, leading to the phosphorylation of its downstream target proteins. Saturated diacylglycerols like 1,2-DMG are generally considered weak activators of PKC.[3][5]
Below is a diagram illustrating the signaling pathway leading to PKC activation.
Caption: The Phosphoinositide Signaling Pathway Leading to PKC Activation.
Experimental Protocols
Asymmetric Synthesis of 1,2-Diacylglycerols
-
Epoxidation: Asymmetric epoxidation of allyl bromide to yield a chiral epoxide.
-
Ring Opening: Regioselective opening of the epoxide with a protected glycerol derivative.
-
Diacylation: Esterification of the free hydroxyl groups with myristic acid or its activated derivative (e.g., myristoyl chloride or anhydride).
-
Deprotection: Removal of the protecting group under mild conditions that prevent acyl migration. A study suggests using ceric ammonium nitrate for the removal of a 4-methoxyphenyl protecting group to yield the final 1,2-diacylglycerol with high enantiomeric excess.[6]
This four-step process can yield the desired chiral 1,2-diacylglycerol in good overall yield.[6]
Characterization of (R)-1,2-Dimyristin
The identity and purity of synthesized (R)-1,2-Dimyristin can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the glycerol backbone and the two myristoyl chains. The chemical shifts and coupling constants of the protons on the glycerol backbone can provide information about the acylation positions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.
-
Optical Rotation: Measurement of the specific optical rotation confirms the enantiomeric purity of the synthesized (R)-isomer.
-
Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
The workflow for synthesis and characterization is depicted below.
Caption: General Workflow for the Synthesis and Characterization of (R)-1,2-Dimyristin.
Conclusion
(R)-1,2-Dimyristin is a stereospecific diacylglycerol with well-defined physicochemical properties and a critical role in cellular signal transduction. Its function as a second messenger in activating Protein Kinase C highlights its importance in a multitude of cellular processes. A thorough understanding of its structure, stereochemistry, and biological activity is essential for researchers in the fields of cell biology, biochemistry, and drug development, particularly for those investigating signaling pathways and developing modulators of PKC activity. The synthetic and analytical methods outlined in this guide provide a framework for obtaining and characterizing this important lipid molecule for further research.
References
- 1. 1,2-Dimyristoyl-sn-glycerol or 1,2-DMG Manufacturers, with SDS [mubychem.com]
- 2. 1,2-DIMYRISTOYL-SN-GLYCEROL - Safety Data Sheet [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,2-Dimyristoyl-sn-glycerol, 60562-16-5 | BroadPharm [broadpharm.com]
- 6. An efficient asymmetric synthesis of diacylglycerols. [agris.fao.org]
An In-depth Technical Guide to (R)-1,2-Dimyristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-1,2-Dimyristin, a specific stereoisomer of the diacylglycerol (DAG) molecule 1,2-dimyristoylglycerol. While the biological roles of the more common (S)-1,2-Dimyristin (also known as 1,2-dimyristoyl-sn-glycerol) as a second messenger in cellular signaling are recognized, specific data on the (R)-enantiomer is notably scarce in publicly available literature. This guide consolidates the available information on the chemical properties, identification, and potential biological significance of (R)-1,2-Dimyristin, drawing necessary comparisons with its (S)-enantiomer and the racemic mixture. It aims to serve as a foundational resource for researchers investigating the stereospecific effects of diacylglycerols in cellular processes and as a starting point for drug development professionals exploring novel therapeutic avenues.
Chemical Identification and Properties
A definitive Chemical Abstracts Service (CAS) number for (R)-1,2-Dimyristin could not be located in the available scientific literature and chemical databases. For reference, the CAS numbers for the corresponding (S)-enantiomer and the racemic mixture are provided below.
Table 1: CAS Numbers and Synonyms of 1,2-Dimyristin Isomers
| Isomer | CAS Number | Synonyms |
| (R)-1,2-Dimyristin | Not Available | (R)-1,2-ditetradecanoyl-glycerol |
| (S)-1,2-Dimyristin | 60562-16-5[1] | 1,2-Dimyristoyl-sn-glycerol[2][3], (S)-Glycerol 1,2-dimyristate[1], 1,2-Ditetradecanoyl-sn-glycerol[1], 1,2-DMG[2] |
| rac-1,2-Dimyristin | 20255-94-1[4][5][6] | 1,2-Dimyristoyl-rac-glycerol[4][5], 1,2-Dimyristoylglycerin[6], Glycerol 1,2-ditetradecanoate[6] |
Table 2: Physicochemical Properties of (S)-1,2-Dimyristin
| Property | Value |
| Molecular Formula | C₃₁H₆₀O₅ |
| Molecular Weight | 512.81 g/mol [1] |
| Appearance | Crystalline solid[2] |
| Purity | ≥95%[1] |
| Storage Temperature | -20°C[3] |
Synthesis and Enantiomeric Separation
The separation of diacylglycerol enantiomers is a critical experimental procedure for studying their distinct biological activities.
Experimental Protocol: Enantiomeric Separation of Diacylglycerols by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized method based on established techniques for separating diacylglycerol enantiomers.[7][8][9]
Objective: To separate and purify (R)- and (S)-enantiomers of 1,2-Dimyristin from a racemic mixture.
Materials:
-
Racemic 1,2-Dimyristin
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Chiral stationary phase HPLC column (e.g., polysaccharide-based chiral stationary phases)
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
Procedure:
-
Sample Preparation: Dissolve the racemic 1,2-Dimyristin in the mobile phase to a known concentration.
-
HPLC System Setup:
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio should be optimized for the specific column and compound.
-
Set the flow rate to an appropriate value (e.g., 1.0 mL/min).
-
Set the detector to the appropriate wavelength or parameters for detection.
-
-
Injection and Elution: Inject the prepared sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Fraction Collection: Collect the eluting fractions corresponding to the two separated peaks.
-
Analysis and Confirmation: Analyze the collected fractions to confirm the purity and identity of each enantiomer. This can be done by re-injecting the fractions into the HPLC or by using other analytical techniques such as mass spectrometry or polarimetry.
Biological Activity and Signaling Pathways
Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC). The naturally occurring 1,2-diacyl-sn-glycerols (the (S)-enantiomer) are known to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.
Protein Kinase C (PKC) Activation
Studies on 1,2-diacylglycerols have shown that saturated DAGs, including 1,2-dimyristoyl-sn-glycerol, are generally weak activators of PKC.[2] The stereochemical configuration of the diacylglycerol molecule is critical for its interaction with and activation of PKC. While extensive research exists for the (S)-enantiomer, there is a lack of direct comparative studies on the potency of (R)-1,2-Dimyristin as a PKC activator. It is plausible that the (R)-enantiomer may act as a weak activator, a competitive inhibitor, or have no effect on PKC, but this remains to be experimentally verified.
General Diacylglycerol Signaling Pathway
The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates PKC.
Figure 1. Generalized Diacylglycerol Signaling Pathway.
Potential Research and Drug Development Applications
The scarcity of data on (R)-1,2-Dimyristin presents a unique opportunity for novel research. Key areas of investigation include:
-
Stereospecific PKC Activation: Directly comparing the effects of purified (R)- and (S)-1,2-Dimyristin on the activity of different PKC isoforms. This could reveal previously unknown regulatory mechanisms.
-
Enantiomer-specific Cellular Responses: Investigating whether the (R)-enantiomer can induce distinct downstream cellular responses compared to the (S)-enantiomer.
-
Therapeutic Potential: If (R)-1,2-Dimyristin is found to be a specific modulator (agonist or antagonist) of certain PKC isoforms, it could be explored as a therapeutic agent in diseases where PKC signaling is dysregulated, such as cancer or inflammatory disorders.
Conclusion
(R)-1,2-Dimyristin represents an understudied area within the field of lipid signaling. While its chemical properties can be inferred from its enantiomer and the racemic mixture, a dedicated CAS number and specific biological data are conspicuously absent. This technical guide has summarized the available information and highlighted the significant knowledge gaps. The provided experimental framework for enantiomeric separation and the generalized signaling pathway diagram offer a starting point for researchers to delve into the stereospecific roles of this molecule. Future investigations into the synthesis, biological activity, and therapeutic potential of (R)-1,2-Dimyristin are warranted and could provide valuable insights into the complexities of diacylglycerol signaling and open new avenues for drug discovery.
References
- 1. 1,2-Dimyristoyl-sn-glycerol ≥95% | 60562-16-5 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Buy 1,2-Dimyristoyl-rac-glycerol | 20255-94-1 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. larodan.com [larodan.com]
- 7. Determination of molecular species of enantiomeric diacylglycerols by chiral phase high performance liquid chromatography and polar capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
(R)-1,2-Dimyristin: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and chloroform solubility of (R)-1,2-Dimyristin, a diacylglycerol of significant interest in various research and pharmaceutical applications. The document details its physical and chemical properties, offers comparative data with related lipids, and provides standardized experimental protocols for determining these characteristics.
Physicochemical Data of (R)-1,2-Dimyristin
(R)-1,2-Dimyristin, also known as (R)-Glycerol 1,2-dimyristate, is a diacylglycerol containing two myristic acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone.[1] Its physical state at room temperature is a white to off-white solid.[1] The key physicochemical properties are summarized below.
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Melting Point | 58-61°C | [1] |
| Solubility | Soluble in organic solvents (chloroform, ethyl acetate, acetone) | [1] |
| Molecular Formula | C31H60O5 | [1] |
| Molecular Weight | 512.8 g/mol | [1] |
| Storage Condition | -20°C | [1] |
Comparative Analysis of Acylglycerol Melting Points
The melting point of acylglycerols is significantly influenced by the length and saturation of their fatty acid chains. Longer and more saturated chains result in stronger van der Waals interactions, leading to higher melting points.[1] The table below compares the melting point of (R)-1,2-Dimyristin with other common diacylglycerols and triacylglycerols.
| Compound | Structure (Fatty Acid Composition) | Melting Point (°C) |
| (R)-1,2-Dimyristin | Diacylglycerol (14:0/14:0) | 58-61[1] |
| Trimyristin | Triacylglycerol (14:0/14:0/14:0) | 58.5[2] |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Phospholipid (16:0/16:0) | 41.5[3][4] |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | Phospholipid (18:0/18:0) | 54.5[3][4] |
Experimental Protocols
The following sections detail standardized methods for determining the melting point and assessing the solubility of (R)-1,2-Dimyristin.
Melting Point Determination via Capillary Method
This protocol is a standard method for determining the melting point of solid fats and lipids.[5][6][7]
Apparatus:
-
Melting point capillary tubes
-
Calibrated thermometer (0.2°C subdivisions) or a digital melting point apparatus (e.g., Mel-Temp)
-
Heating bath (e.g., Thiele tube with heating oil) or heated metal block
-
Sample of (R)-1,2-Dimyristin (powdered)
Procedure:
-
Sample Preparation: Ensure the (R)-1,2-Dimyristin sample is dry and finely powdered.[8] If the sample was previously melted, it should be chilled to solidify completely.[5]
-
Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube.[6] Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[8]
-
Apparatus Setup:
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb.[8] Immerse the setup in the Thiele tube's oil bath, ensuring the rubber band is above the oil level.[6]
-
Melting Point Apparatus: Insert the capillary tube into the heating block of the apparatus.[6]
-
-
Heating and Observation:
-
For an unknown melting point, perform a rapid initial heating to get an approximate range.[6][7]
-
For an accurate measurement, begin heating slowly when the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.[6]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6] For pure compounds, this range is typically narrow (0.5-1.0°C).[6][7]
Solubility Assessment in Chloroform
This protocol outlines a qualitative and can be adapted for a quantitative determination of solubility.
Materials:
-
(R)-1,2-Dimyristin
-
Chloroform (reagent grade)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Qualitative Procedure:
-
Place a small, weighed amount (e.g., 10 mg) of (R)-1,2-Dimyristin into a clean, dry test tube.
-
Add a small volume of chloroform (e.g., 1 mL) to the test tube.
-
Agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid. A clear solution indicates solubility at that concentration.
Quantitative Procedure (Determination of Saturation Solubility):
-
Prepare a series of vials with a fixed volume of chloroform (e.g., 2 mL).
-
Add increasing, precisely weighed amounts of (R)-1,2-Dimyristin to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet any undissolved solid.
-
Carefully extract a known volume of the supernatant from each vial that contains undissolved solid.
-
Evaporate the chloroform from the supernatant and weigh the residual lipid.
-
Calculate the concentration of (R)-1,2-Dimyristin in the saturated solution, typically expressed in mg/mL.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships governing the physical properties of diacylglycerols.
References
- 1. 1,2-Dimyristin, (R)- (1069-82-5) for sale [vulcanchem.com]
- 2. Trimyristin | C45H86O6 | CID 11148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
The Biological Function of (R)-1,2-Dimyristin in Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,2-Dimyristin, also known as 1,2-dimyristoyl-sn-glycerol (DMG), is a saturated diacylglycerol (DAG) that plays a significant role in the biophysical properties and signaling functions of cellular membranes. As a key lipid second messenger, its primary role involves the activation of protein kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes. This technical guide provides a comprehensive overview of the biological functions of (R)-1,2-Dimyristin, with a focus on its impact on membrane structure, its role in signal transduction, and detailed experimental protocols for its study.
Introduction
Diacylglycerols are critical components of cellular membranes, acting as intermediates in lipid metabolism and as potent signaling molecules.[1] The stereochemistry and acyl chain composition of DAGs significantly influence their biological activity.[2] (R)-1,2-Dimyristin is a saturated diacylglycerol with two myristic acid (14:0) chains at the sn-1 and sn-2 positions of the glycerol backbone.[3] While it is a weaker activator of Protein Kinase C (PKC) compared to its unsaturated counterparts, its presence in cellular membranes has significant implications for membrane organization and signaling pathway modulation.[3] This guide will delve into the specific functions of (R)-1,2-Dimyristin, offering a technical resource for researchers in cellular biology and drug development.
Biophysical Effects of (R)-1,2-Dimyristin on Cellular Membranes
(R)-1,2-Dimyristin, like other diacylglycerols, influences the physical properties of lipid bilayers. Its saturated acyl chains lead to distinct effects compared to unsaturated DAGs.
Membrane Order and Fluidity
Membrane Curvature
Diacylglycerols are known to introduce negative curvature to lipid monolayers, which can facilitate processes like membrane fusion and fission. The length and saturation of the acyl chains influence this effect. Shorter, saturated DAGs have a less negative spontaneous radius of curvature compared to longer, unsaturated DAGs.[1]
Table 1: Comparative Effects of Saturated vs. Unsaturated Diacylglycerols on Membrane Properties
| Property | Saturated Diacylglycerols (e.g., (R)-1,2-Dimyristin) | Unsaturated Diacylglycerols (e.g., dioleoylglycerol) |
| Membrane Packing | Induce a "condensing effect," increasing lipid packing. | Induce larger spacing between phospholipid headgroups.[4] |
| Acyl Chain Order | Increase acyl chain order.[4] | Acyl chains are more spread and disordered.[4] |
| Bilayer Thickness | Increase bilayer thickness.[4] | Can increase bilayer thickness, but to a lesser extent than saturated DAGs.[4] |
| Membrane Curvature | Induce negative curvature.[1] | Induce a more negative spontaneous radius of curvature.[1] |
| Lateral Diffusion | Tend to decrease the lateral diffusion of molecules. | More effective at slowing down the lateral diffusion of molecules.[4] |
Role in Cellular Signaling
The primary signaling function of (R)-1,2-Dimyristin is the activation of Protein Kinase C (PKC).
Protein Kinase C (PKC) Activation
PKC is a family of serine/threonine kinases that play crucial roles in a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol to their C1 domains.[1] (R)-1,2-Dimyristin, being a saturated DAG, is considered a weak activator of PKC compared to unsaturated DAGs.[3] The potency of PKC activation is dependent on the acyl chain composition of the diacylglycerol.
Table 2: Relative Activation of PKC by Different Diacylglycerol Species (Illustrative Data)
| Diacylglycerol Species | Acyl Chain Composition | Relative PKC Activation (Illustrative) |
| (R)-1,2-Dimyristin | 14:0/14:0 | Low |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0/20:4 (n-6) | High |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 18:0/22:6 (n-3) | Very High |
| 1,2-Dioleoyl-sn-glycerol (DOG) | 18:1/18:1 | Moderate to High |
Signaling Pathway of PKC Activation and its Regulation
The activation of PKC by (R)-1,2-Dimyristin is a key step in a complex signaling cascade. This process is tightly regulated, in part by Diacylglycerol Kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thereby terminating the PKC signal.
Caption: PKC activation by (R)-1,2-Dimyristin and its regulation by DGK.
Experimental Protocols
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity upon incorporation of (R)-1,2-Dimyristin.
Materials:
-
Liposomes (e.g., POPC)
-
(R)-1,2-Dimyristin (in a suitable solvent like chloroform)
-
DPH (in tetrahydrofuran)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer with polarization filters
Procedure:
-
Liposome Preparation: Prepare unilamellar liposomes of the desired phospholipid composition (e.g., 100% POPC) by extrusion.
-
Incorporation of (R)-1,2-Dimyristin: Add the desired molar percentage of (R)-1,2-Dimyristin to the phospholipids in chloroform before lipid film formation. Prepare a control set of liposomes without (R)-1,2-Dimyristin.
-
DPH Labeling: Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1. Incubate in the dark at room temperature for at least 30 minutes.
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor (G-factor) using a horizontally polarized excitation beam and measuring the vertical (I_HV) and horizontal (I_HH) emission intensities. G = I_HV / I_HH.
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Data Analysis: Compare the anisotropy values of the control liposomes with those containing (R)-1,2-Dimyristin. An increase in anisotropy indicates a decrease in membrane fluidity.
Caption: Workflow for measuring membrane fluidity.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to determine the ability of (R)-1,2-Dimyristin to activate PKC in vitro.
Materials:
-
Purified PKC isoform (e.g., PKCα)
-
(R)-1,2-Dimyristin
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Lipid Vesicle Preparation: Prepare mixed micelles or vesicles containing PS and varying concentrations of (R)-1,2-Dimyristin.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, purified PKC, the substrate peptide, and the lipid vesicles.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding cold TCA.
-
Separation of Phosphorylated Substrate: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the substrate peptide as a measure of PKC activity. Plot PKC activity as a function of (R)-1,2-Dimyristin concentration to determine the EC50.
Caption: Workflow for in vitro PKC activity assay.
Cellular Uptake of Radiolabeled (R)-1,2-Dimyristin
This protocol provides a general framework for studying the cellular uptake and metabolism of (R)-1,2-Dimyristin using a radiolabeled analog.
Materials:
-
[³H]-(R)-1,2-Dimyristin
-
Cultured cells (e.g., HEK293, HeLa)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Incubation with Radiolabel: Add [³H]-(R)-1,2-Dimyristin to the cell culture medium at the desired concentration and incubate for various time points.
-
Washing: At each time point, remove the medium and wash the cells several times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the total radioactivity using a scintillation counter to determine total cellular uptake.
-
Lipid Extraction and Analysis (Optional): To study metabolism, extract lipids from the cells using a suitable solvent system. Separate the lipid species by TLC and quantify the radioactivity in the spots corresponding to [³H]-(R)-1,2-Dimyristin and its potential metabolites (e.g., phosphatidic acid, monoacylglycerol).
-
Data Analysis: Plot the cellular uptake of [³H]-(R)-1,2-Dimyristin over time. If metabolism is studied, quantify the percentage of the radiolabel in different lipid species.
Conclusion
(R)-1,2-Dimyristin is a key saturated diacylglycerol that, while a less potent direct activator of PKC than its unsaturated counterparts, plays a crucial role in modulating the biophysical properties of cellular membranes. Its ability to increase membrane order and its involvement in the intricate regulation of PKC signaling highlight its importance in cellular physiology. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the specific functions of (R)-1,2-Dimyristin and its potential as a target for therapeutic intervention. Further research is warranted to obtain more precise quantitative data on its effects and to fully elucidate its role in complex cellular signaling networks.
References
- 1. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Influence of (R)-1,2-Dimyristin on the Phase Behavior of Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,2-Dimyristin, a saturated diacylglycerol (DAG), plays a significant role in modulating the physical properties and phase behavior of lipid bilayers, which are fundamental components of cell membranes. This technical guide provides an in-depth analysis of the structural and thermodynamic effects of incorporating (R)-1,2-dimyristin into model lipid membrane systems, primarily focusing on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) bilayers. Quantitative data from key experimental techniques are summarized, detailed experimental protocols are provided, and the underlying molecular interactions and signaling implications are illustrated.
Introduction
Diacylglycerols are critical lipid molecules that serve as metabolic intermediates and potent second messengers in a multitude of cellular signaling pathways.[1] Their presence in cellular membranes can significantly alter the local lipid environment, influencing membrane fluidity, curvature, and the formation of distinct lipid domains. (R)-1,2-Dimyristin, with its two saturated 14-carbon acyl chains, provides a well-defined model for studying the impact of saturated DAGs on the biophysical properties of lipid bilayers. Understanding these interactions is crucial for elucidating the mechanisms of cellular signaling and for the rational design of lipid-based drug delivery systems.
Physicochemical Properties of (R)-1,2-Dimyristin
(R)-1,2-Dimyristin is the (R)-enantiomer of 1,2-dimyristoyl-glycerol. It is a neutral lipid with a small, polar glycerol headgroup and two nonpolar myristoyl chains.
Table 1: Physicochemical Properties of 1,2-Dimyristoyl-sn-glycerol
| Property | Value |
| Chemical Formula | C₃₁H₆₀O₅ |
| Molecular Weight | 512.81 g/mol |
| Physical Form | Powder |
| Solubility | Soluble in chloroform |
| Chirality | (R)-enantiomer at the sn-2 position of the glycerol backbone |
Note: While this guide focuses on the (R)-enantiomer, much of the available experimental data has been generated with 1,2-dimyristoyl-sn-glycerol, which is the (S)-enantiomer. In a non-chiral lipid environment such as a pure DMPC bilayer, the thermodynamic and phase behavior of the two enantiomers are expected to be identical. This guide will proceed under this assumption.
Impact of (R)-1,2-Dimyristin on Lipid Bilayer Phase Behavior
The incorporation of (R)-1,2-dimyristin into a lipid bilayer, such as one composed of DMPC, has profound effects on its thermotropic phase behavior. The primary technique for studying these effects is Differential Scanning Calorimetry (DSC), which measures the heat absorbed or released by a sample as its temperature is changed.
Quantitative Analysis of DMPC-(R)-1,2-Dimyristin Mixtures
The thermotropic phase behavior of binary mixtures of DMPC and 1,2-dimyristoylglycerol (DMG) has been extensively studied.[1][2] The phase diagram reveals complex behavior, including the formation of distinct molecular compounds and the induction of non-lamellar phases at higher DMG concentrations.[1][2]
Table 2: Phase Transition Temperatures and Enthalpies for DMPC/DMG Mixtures
| Mol% DMG | Phase Transition Onset (°C) | Phase Transition Peak (°C) | Phase Transition End (°C) | Phase(s) Present (Below Transition) | Fluid Phase Structure |
| 0 | 23.0 | 23.9 | 24.5 | Gel (G) | Lamellar (Lα) |
| 10 | 22.5 | 23.5 | 24.2 | G + Compound 1 (C1) | Lamellar (Lα) |
| 20 | 22.0 | 23.0 | 23.8 | G + C1 | Lamellar (Lα) |
| 30 | 21.5 | 22.5 | 23.5 | G + C1 | Lamellar (Lα) |
| 40 | 21.0 | 22.0 | 23.0 | G + C1 | Lamellar (Lα) |
| 50 | 24.0 | 25.5 | 27.0 | Compound 1 (C1) | Lamellar (Lα) |
| 60 | 25.0 | 28.0 | 31.0 | C1 + Compound 2 (C2) | Inverted Hexagonal (HII) |
| 66.7 | 27.0 | 31.5 | 34.0 | Compound 2 (C2) | Inverted Hexagonal (HII) |
| 80 | 30.0 | 35.0 | 38.0 | C2 + Crystalline DMG | Isotropic (I) |
| 90 | 32.0 | 37.0 | 40.0 | C2 + Crystalline DMG | Isotropic (I) |
| 100 | - | 42.0 (metastable α), 51.5 (stable β') | - | Crystalline DMG | - |
Data adapted from Heimburg et al., 1992.[2] The study identified the formation of two compounds with approximate stoichiometries of 1:1 (C1) and 1:2 (C2) DMPC:DMG.[2]
Interpretation of Phase Behavior
The phase diagram of DMPC-DMG mixtures reveals several key features:
-
Immiscibility in the Gel Phase: At low temperatures, DMPC and the DMPC:DMG compounds are immiscible, leading to phase separation.[1][2]
-
Miscibility in the Fluid Phase: In the fluid lamellar phase, DMPC and the 1:1 compound are miscible.[1][2]
-
Induction of Non-Lamellar Phases: At DMG concentrations above approximately 50 mol%, the fluid phase transitions from a lamellar (Lα) to an inverted hexagonal (HII) phase, and at even higher concentrations, to an isotropic phase.[1][2] This is due to the conical shape of the DAG molecule, which promotes negative membrane curvature.
Experimental Protocols
Synthesis of (R)-1,2-Dimyristin
A plausible synthetic route for (R)-1,2-dimyristin involves the asymmetric acylation of a protected glycerol derivative.[3]
Protocol:
-
Protection: Start with a commercially available chiral glycerol precursor, such as (S)-2,3-O-isopropylideneglycerol. The free primary alcohol is then protected with a suitable protecting group, for example, a p-methoxybenzyl (PMB) ether.
-
Deprotection: The isopropylidene group is selectively removed under acidic conditions to yield the diol with the primary alcohol protected.
-
Diacylation: The two free hydroxyl groups are then acylated with myristoyl chloride or myristic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Final Deprotection: The PMB protecting group is removed using an oxidizing agent like ceric ammonium nitrate (CAN) to yield the final product, (R)-1,2-dimyristin.[3]
-
Purification: The product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for (R)-1,2-dimyristin.
Preparation of Liposomes Containing (R)-1,2-Dimyristin
Protocol:
-
Lipid Film Hydration:
-
Dissolve DMPC and (R)-1,2-dimyristin in chloroform at the desired molar ratio in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the main phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
-
Formation of Unilamellar Vesicles (Optional):
-
For experiments requiring unilamellar vesicles (LUVs or GUVs), the MLV suspension can be further processed.
-
Extrusion (for LUVs): Subject the MLV suspension to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Electroformation (for GUVs): Deposit the lipid/chloroform mixture onto indium tin oxide (ITO) coated glass slides, evaporate the solvent, and apply an AC electric field in the presence of a swelling solution.
-
Caption: Workflow for preparing liposomes with (R)-1,2-dimyristin.
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Transfer a known amount of the liposome suspension (typically 10-50 µL of a 1-10 mg/mL suspension) into a DSC sample pan. Use the same volume of buffer in the reference pan. Seal the pans hermetically.
-
Instrument Setup: Place the sample and reference pans in the calorimeter. Equilibrate the system at a temperature well below the expected phase transition.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 1-2 °C/min) over the desired temperature range. Record the differential power required to maintain a zero temperature difference between the sample and reference pans.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature (Tonset), peak temperature (Tm), and the enthalpy of the transition (ΔH), which is the area under the transition peak.
X-ray Diffraction
Protocol:
-
Sample Preparation: For small-angle X-ray scattering (SAXS), the liposome suspension is loaded into a thin-walled quartz capillary. For wide-angle X-ray scattering (WAXS) of oriented bilayers, the lipid mixture is deposited on a flat substrate and hydrated from the vapor phase.
-
Data Collection: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector. SAXS provides information on the lamellar repeat distance (d-spacing), while WAXS gives information about the packing of the acyl chains.
-
Data Analysis: The positions of the diffraction peaks in the SAXS pattern are used to calculate the d-spacing. The WAXS pattern is analyzed to determine the nature of the acyl chain packing (e.g., hexagonal in the fluid phase, orthorhombic or monoclinic in the gel phase).
Fluorescence Anisotropy
Protocol:
-
Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its trimethylammonium derivative (TMA-DPH), is incorporated into the liposome suspension at a low molar ratio (e.g., 1:500 probe:lipid).
-
Measurement: The sample is placed in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission is measured through polarizers oriented both vertically (I_VV) and horizontally (I_VH).
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, which corrects for instrumental bias.
-
Interpretation: A higher anisotropy value indicates a more ordered (less fluid) membrane environment, as the rotational motion of the probe is more restricted.
Role in Cellular Signaling
Diacylglycerols, including (R)-1,2-dimyristin, are key second messengers in the phosphoinositide signaling pathway.[4][5][6] The activation of phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.[4][5][6] While IP3 diffuses into the cytosol to trigger calcium release from intracellular stores, DAG remains in the membrane and activates protein kinase C (PKC).[4][5][6] The increased spacing between phospholipid headgroups induced by DAG is thought to be crucial for the binding and activation of PKC.[3]
Caption: Simplified diacylglycerol/PKC signaling pathway.
Conclusion
(R)-1,2-Dimyristin exerts a significant and complex influence on the phase behavior of lipid bilayers. Its incorporation leads to the formation of distinct molecular complexes with phospholipids, alters the phase transition thermodynamics, and can induce the formation of non-lamellar phases. These biophysical effects are intimately linked to its biological role as a second messenger in crucial cellular signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of diacylglycerols in membrane biophysics and cell biology.
References
- 1. Binary phase diagram of hydrated dimyristoylglycerol-dimyristoylphosphatidylcholine mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbi.ku.dk [nbi.ku.dk]
- 3. An efficient asymmetric synthesis of diacylglycerols. [agris.fao.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
(R)-1,2-Dimyristin as a Precursor for Phospholipid Synthesis: A Technical Guide for Researchers and Drug Development Professionals
(R)-1,2-Dimyristin, a diacylglycerol with two myristic acid chains, serves as a crucial starting material for the synthesis of various phospholipids essential in drug delivery systems and biomedical research. Its specific stereochemistry and defined acyl chain length make it an ideal precursor for creating phospholipids with consistent and reproducible physicochemical properties. This guide provides an in-depth overview of (R)-1,2-dimyristin, its conversion into phospholipids, and the subsequent application of these phospholipids in advanced drug delivery formulations.
Physicochemical Properties of (R)-1,2-Dimyristin
Understanding the physical and chemical characteristics of (R)-1,2-dimyristin is fundamental to its application in phospholipid synthesis. These properties influence its reactivity, solubility in various solvents, and handling conditions during synthesis.[1] The saturated myristoyl chains contribute to a relatively high melting point, allowing for tight molecular packing.[1]
| Property | Value | Reference |
| Synonyms | 1,2-Dimyristoyl-rac-glycerol, TG(14:0/14:0/0:0) | [2][3] |
| Molecular Formula | C31H60O5 | [1][2][3] |
| Molecular Weight | 512.8 g/mol | [2] |
| Physical State | Solid | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 58-61°C | [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate, acetone) | [1] |
| Storage Condition | -20°C | [1] |
| Purity (Commercial) | >99% | [1][3] |
Synthesis of Phospholipids from (R)-1,2-Dimyristin
The primary application of (R)-1,2-dimyristin is in the synthesis of phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC is a widely used phospholipid in the formulation of liposomes for drug delivery.[4][5][6] The synthesis involves the phosphorylation of the free hydroxyl group at the sn-3 position of the glycerol backbone, followed by the attachment of a headgroup, such as phosphocholine.
The conversion of (R)-1,2-dimyristin to DMPC typically involves a two-step process:
-
Phosphorylation: The sn-3 hydroxyl group of (R)-1,2-dimyristin is phosphorylated to introduce a phosphate group. This creates a phosphatidic acid intermediate.
-
Headgroup Attachment: The desired headgroup, in this case, choline, is then coupled to the phosphate group to form the final phosphatidylcholine.
A common method for synthesizing phosphatidylcholines is Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[7]
References
- 1. 1,2-Dimyristin, (R)- (1069-82-5) for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Liposome formulations for effective administration of lipophilic malonatoplatinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Protein Delivery via Inhalable Liposomes: Formulation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Biosynthesis of 1,2-Diacyl-sn-glycerols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diacyl-sn-glycerols (DAGs) are pivotal lipid molecules central to cellular metabolism and signaling. Functioning as key metabolic intermediates in the synthesis of major glycerolipids like triacylglycerols and phospholipids, they are also critical second messengers that modulate a wide array of cellular processes. This technical guide provides an in-depth exploration of the natural distribution of 1,2-diacyl-sn-glycerols, details their biosynthetic pathways, and outlines their function in signal transduction. Furthermore, it includes comprehensive experimental protocols for the analysis of these molecules and presents key pathways as visual diagrams to facilitate understanding.
Natural Occurrence of 1,2-Diacyl-sn-glycerols
1,2-Diacyl-sn-glycerols are ubiquitous components of biological systems, found in eukaryotes and some prokaryotes.[1] Their concentration and fatty acid composition vary significantly depending on the organism, tissue type, and metabolic state. In mammals, DAGs are present in virtually all tissues, including the liver, adipose tissue, muscle, brain, and intestines, as well as in circulating lipoproteins.[1] In plants, they are crucial intermediates in the synthesis of seed storage oils (triacylglycerols).[2]
While DAGs are generally present in low concentrations within cellular membranes under resting conditions, their levels can increase transiently and dramatically in response to specific extracellular signals that activate their production for signaling purposes.[3][4]
Table 1: Quantitative Data on 1,2-Diacyl-sn-glycerol Content in Various Biological Samples
| Biological Sample | Organism | Total 1,2-diacyl-sn-glycerol Content | Predominant Acyl Chains | Reference |
| Rat Brain | Rattus norvegicus | ~65 nmol/g tissue | 18:0, 20:4 | [5] |
| Human Platelets | Homo sapiens | 1-3 nmol/10⁹ cells (resting) | 16:0, 18:0, 18:1, 20:4 | [6] |
| Arabidopsis Leaves | Arabidopsis thaliana | ~0.5-1.0 mol% of total lipids | 16:0, 18:2, 18:3 | [7] |
| RAW 264.7 Macrophage Cells | Mus musculus | 100-200 pmol/10⁶ cells | 16:0, 18:1, 20:4 | [8] |
| Olive Oil (Virgin) | Olea europaea | 1-3% of total lipids | 16:0, 18:1, 18:2 | [9] |
Note: Values are approximate and can vary based on experimental conditions and analytical methods.
Biosynthesis of 1,2-Diacyl-sn-glycerols
Cells synthesize 1,2-diacyl-sn-glycerols through several distinct metabolic pathways, which can be broadly categorized into de novo synthesis and hydrolysis of existing phospholipids. The specific pathway utilized often depends on the cellular context and metabolic needs.
De Novo Synthesis: The Kennedy Pathway
The primary route for de novo synthesis of 1,2-diacyl-sn-glycerol is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway.[10][11] This pathway is fundamental for the production of triacylglycerols and phospholipids.[5] It begins with glycerol-3-phosphate and involves two sequential acylation steps.
-
First Acylation: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[12]
-
Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to the sn-2 position of LPA to produce phosphatidic acid (PA).[12]
-
Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from PA to yield 1,2-diacyl-sn-glycerol.[11][12]
This pathway predominantly occurs in the endoplasmic reticulum.[12] The resulting 1,2-diacyl-sn-glycerol is then at a crucial metabolic branchpoint, where it can be further acylated to form triacylglycerol by diacylglycerol acyltransferase (DGAT) or used for the synthesis of phosphatidylcholine or phosphatidylethanolamine.[1][10]
Caption: De novo synthesis of 1,2-diacyl-sn-glycerol via the Kennedy pathway.
Hydrolysis of Phospholipids
1,2-Diacyl-sn-glycerols are also generated through the hydrolysis of membrane phospholipids, a process that is central to their role in signal transduction.[5]
-
Phospholipase C (PLC): The most prominent pathway for signal-induced DAG production involves the activation of phospholipase C (PLC) isozymes.[3][11] Upon stimulation of various cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid of the plasma membrane.[3] This reaction generates two second messengers: the membrane-bound 1,2-diacyl-sn-glycerol and the soluble inositol 1,4,5-trisphosphate (IP₃).[13]
-
Phospholipase D (PLD) Pathway: DAG can also be produced in a two-step process initiated by phospholipase D (PLD). PLD hydrolyzes phospholipids like phosphatidylcholine (PC) to generate phosphatidic acid (PA) and a free head group. The PA is then converted to DAG by the action of phosphatidic acid phosphatase (PAP).[3]
The Monoacylglycerol Pathway
In the intestine, a significant pathway for glycerolipid synthesis is the monoacylglycerol pathway.[14] Dietary triacylglycerols are hydrolyzed in the gut lumen to free fatty acids and 2-monoacyl-sn-glycerols. These are absorbed by enterocytes and re-esterified by monoacylglycerol acyltransferase (MGAT) to form 1,2-diacyl-sn-glycerols, which are then predominantly used for triacylglycerol resynthesis.[11][14]
Role in Signal Transduction
The generation of 1,2-diacyl-sn-glycerol at the plasma membrane, typically via PLC activation, initiates a cascade of downstream signaling events. DAG acts as a second messenger by recruiting and activating a specific set of proteins that contain a conserved C1 domain.[15]
The most well-studied targets of DAG are the Protein Kinase C (PKC) isozymes. Binding of DAG to the C1 domain of conventional and novel PKC isoforms causes them to translocate to the plasma membrane, where they become activated and phosphorylate a multitude of substrate proteins. This leads to the regulation of diverse cellular processes, including gene transcription, cell proliferation, differentiation, and apoptosis.[16]
Beyond PKC, DAG activates several other important signaling proteins, creating a complex network of cellular responses. These include:
-
RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins): These are exchange factors that activate Ras and Rap small GTPases.[15][17]
-
Munc13 proteins: Involved in regulating neurotransmitter release and vesicle priming at synapses.[3]
-
Chimaerins: These proteins have Rac-GTPase activating protein (GAP) activity, thereby linking DAG signaling to the regulation of the cytoskeleton.[15]
-
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid, thereby terminating DAG signaling while simultaneously generating another lipid messenger.[15]
Caption: Activation of Protein Kinase C (PKC) by 1,2-diacyl-sn-glycerol.
Experimental Protocols
Accurate analysis of 1,2-diacyl-sn-glycerols is essential for understanding their roles in metabolism and signaling. Quantification is challenging due to their low abundance and transient nature.[7] Below are summarized protocols for the extraction and analysis of DAGs.
Protocol 1: Total Lipid Extraction from Cultured Cells
This protocol is adapted from the Bligh and Dyer method for extracting total lipids from a cell suspension.[8][18]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), ice-cold
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Deionized water
-
Internal standards (e.g., deuterated DAG mixture)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Methodology:
-
Cell Harvesting: Wash cultured cells twice with ice-cold PBS. Scrape cells into a known volume of fresh, ice-cold PBS to create a cell suspension of approximately 10-20 million cells/mL.[18]
-
Solvent Addition: Transfer 1 mL of the cell suspension to a glass tube. Add 2.5 mL of ice-cold methanol.[18]
-
Internal Standard: Add an appropriate amount of internal standard (e.g., 600 pmol of a d5-labeled DAG mixture) to the sample for quantitative analysis.[18]
-
Monophasic Mixture: Add 1.25 mL of CH₂Cl₂. Vortex vigorously for 30-60 seconds to form a single-phase solution.[8][18]
-
Phase Separation: Add an additional 1.25 mL of CH₂Cl₂ and 1 mL of deionized water. Vortex again for 30-60 seconds.[18]
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[8]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.
-
Re-extraction: Add 2 mL of CH₂Cl₂ to the remaining upper aqueous phase, vortex, and centrifuge again. Combine this second lower organic phase with the first one.[18]
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.
Protocol 2: Quantification of DAG by Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying individual molecular species of DAG.[19]
Materials:
-
Dried lipid extract (from Protocol 1)
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, methanol)
-
Ammonium formate or acetate (for mobile phase)
-
Reversed-phase C18 HPLC column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Sample Reconstitution: Resuspend the dried lipid extract in a suitable solvent, typically a mixture used in the initial mobile phase conditions (e.g., methanol/chloroform 2:1 v/v).
-
Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column. Elute the lipids using a gradient of mobile phases. A typical gradient might start with a higher polarity solvent mixture (e.g., acetonitrile/water) and ramp to a lower polarity mixture (e.g., isopropanol/acetonitrile) to elute the hydrophobic DAGs. This separates DAG species based on their acyl chain length and degree of unsaturation.[19]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. DAGs readily form adducts such as [M+NH₄]⁺.
-
Identification and Quantification:
-
Full Scan (MS1): Acquire full scan spectra to identify the masses of potential DAG species.
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ions identified in the full scan. Fragmentation of DAGs typically results in the neutral loss of one of the fatty acyl chains, allowing for the identification of the constituent fatty acids.[8][19]
-
Quantification: Integrate the peak areas for each specific DAG molecular species and normalize to the peak area of the corresponding internal standard. Construct a calibration curve using known concentrations of DAG standards to determine the absolute amount in the original sample.
-
Protocol 3: Radiometric DAG Kinase Assay
This classic and highly sensitive assay quantifies total sn-1,2-diacylglycerol levels by enzymatic conversion to radiolabeled phosphatidic acid.[4][20][21]
Materials:
-
Dried lipid extract
-
E. coli DAG kinase enzyme
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Reaction buffer (e.g., containing imidazole, NaCl, MgCl₂, EGTA)
-
Dithiothreitol (DTT)
-
Solubilizing buffer (e.g., containing cardiolipin and octyl-β-glucoside)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvents (e.g., chloroform/methanol/acetic acid)
-
Phosphorimager or scintillation counter
Methodology:
-
Lipid Solubilization: Dissolve the dried lipid extract in a small volume of solubilizing buffer by vigorous vortexing.[20]
-
Reaction Setup: In a reaction tube on ice, combine the solubilized lipids, reaction buffer, DTT, and E. coli DAG kinase.[20]
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Vortex briefly and incubate at room temperature (e.g., 25°C) for 30-60 minutes.[20]
-
Stop Reaction and Extract Lipids: Stop the reaction by adding methanol and chloroform to re-extract the lipids as described in Protocol 1. Dry the resulting organic phase under nitrogen.
-
TLC Separation: Dissolve the dried, radiolabeled lipids in a small volume of chloroform/methanol and spot them onto a silica TLC plate alongside a non-radioactive phosphatidic acid standard.[20]
-
Chromatography: Develop the TLC plate in a chamber containing a solvent system such as chloroform/methanol/acetic acid (e.g., 65:15:5 v/v/v) to separate phosphatidic acid from other lipids and unreacted ATP.[20]
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimaging screen. The amount of radioactivity incorporated into the phosphatidic acid spot, which is directly proportional to the amount of DAG in the sample, can be quantified using a phosphorimager. Alternatively, the spot can be scraped and quantified by scintillation counting.
Conclusion
1,2-Diacyl-sn-glycerols are far more than simple intermediates in lipid metabolism; they are indispensable signaling molecules that translate external stimuli into a wide spectrum of cellular actions. Their synthesis is tightly regulated through multiple pathways, ensuring that their levels are precisely controlled for both metabolic functions and signaling fidelity. The analytical methods detailed herein provide the necessary tools for researchers to probe the complex dynamics of DAGs, paving the way for a deeper understanding of their roles in health and disease and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. frontiersin.org [frontiersin.org]
- 3. um.es [um.es]
- 4. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Diacylglycerol | Springer Nature Experiments [experiments.springernature.com]
- 6. quantitative-analysis-of-alkylacyl-alkenylacyl-and-diacyl-types-of-diglycerides-obtained-from-glycerophospholipids - Ask this paper | Bohrium [bohrium.com]
- 7. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
- 15. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Second messenger system - Wikipedia [en.wikipedia.org]
- 17. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]
- 21. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]
An In-depth Technical Guide to the Molecular Formula C31H60O5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Properties
The molecular formula C31H60O5 is predominantly associated with 1,2-Dimyristoyl-rac-glycerol, a diglyceride that plays a significant role in various cellular processes.
| Property | Value |
| Molecular Formula | C31H60O5 |
| Compound Name | 1,2-Dimyristoyl-rac-glycerol (DMG) |
| Synonyms | Dimyristoyl diglyceride, 1,2-Dimyristin |
| Molecular Weight | 512.8 g/mol [1] |
| Appearance | White to yellowish-grey solid[1] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, benzene, chloroform, and ether[1] |
Biological Activities and Experimental Data
1,2-Dimyristoyl-rac-glycerol exhibits a range of biological activities, including the modulation of insulin signaling, enhancement of anti-tumor effects, and potential antiviral and antiparasitic properties.
Modulation of Insulin Receptor Signaling
1,2-diacylglycerols, including DMG, have been shown to stimulate the phosphorylation of the insulin receptor. This effect appears to be dose-dependent and may occur through a mechanism independent of Protein Kinase C (PKC) activation.
Quantitative Data:
| Parameter | Observation | Concentration/Dose | Cell Lines | Reference |
| Insulin Receptor β-subunit Phosphorylation | Optimal stimulation | 100 µg/ml | U-937 (monocyte-like), IM-9 (lymphoblastoid) | [2] |
| Insulin Receptor Tyrosine Kinase Activity | 2.5-3.5-fold increase | Not specified | U-937, IM-9 |
Experimental Protocol: Insulin Receptor Phosphorylation Assay (General Overview)
A detailed, step-by-step protocol for this specific experiment is not available in the public search results. However, a general approach for an insulin receptor phosphorylation assay would involve the following steps:
-
Cell Culture: Human monocyte-like (U-937) and lymphoblastoid (IM-9) cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of 1,2-diacylglycerol (including a 100 µg/ml dose) for a specified duration. A control group without treatment is also maintained.
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Immunoprecipitation: The insulin receptor is isolated from the cell lysate using specific antibodies.
-
Western Blotting: The immunoprecipitated proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the phosphorylation status of the insulin receptor β-subunit.
-
Quantification: The intensity of the bands corresponding to the phosphorylated receptor is quantified to determine the extent of phosphorylation.
Enhancement of Anti-tumor Effects
DMG has been observed to enhance the anti-tumor effect of glucocorticoids in a mouse xenograft model.
Quantitative Data:
| Parameter | Observation | Dose | Animal Model | Reference |
| Tumor Weight Reduction | Significant reduction in tumor weight | 0.5 mg/kg | LY5178Y mouse xenograft model | [2] |
Experimental Protocol: Mouse Xenograft Tumor Model (General Overview)
A precise, detailed protocol for this experiment is not publicly available. A generalized protocol for a mouse xenograft study is as follows:
-
Cell Culture: L5178Y lymphoblasts are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of L5178Y cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with 1,2-dimyristoyl-rac-glycerol (0.5 mg/kg), a glucocorticoid, or a combination of both. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Antiviral and Antiparasitic Activities
Research suggests that DMG may possess antiviral and antiparasitic properties.
-
Antiviral Activity: It is proposed to inhibit the replication of Herpes Simplex Virus (HSV) by binding to a viral surface glycoprotein and preventing the release of diacylglycerol from the host cell membrane[1][3].
-
Antiparasitic Activity: DMG is suggested to inhibit the activity of enzymes essential for fatty acid synthesis in trypanosomes, the parasites responsible for African sleeping sickness[1][3].
Quantitative Data:
Specific quantitative data, such as IC50 values for the antiviral and antiparasitic activities of 1,2-Dimyristoyl-rac-glycerol, are not available in the reviewed search results.
Experimental Protocols (General Overview)
Detailed protocols for these specific assays with DMG are not publicly available. General methodologies for these types of studies are outlined below.
Plaque Reduction Assay for HSV (General Overview):
-
Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of HSV.
-
Treatment: The infected cells are then overlaid with a semi-solid medium containing various concentrations of 1,2-dimyristoyl-rac-glycerol.
-
Incubation: The plates are incubated for a period to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained, and the number of plaques (zones of cell death) is counted. The reduction in plaque number in treated wells compared to control wells indicates antiviral activity.
Trypanosome Fatty Acid Synthesis Inhibition Assay (General Overview):
-
Parasite Culture: Trypanosoma brucei parasites are cultured in a suitable medium.
-
Treatment: The parasites are incubated with different concentrations of 1,2-dimyristoyl-rac-glycerol.
-
Metabolic Labeling: A radiolabeled precursor of fatty acid synthesis (e.g., [14C]-acetate) is added to the culture.
-
Lipid Extraction: After a specific incubation period, the lipids are extracted from the parasites.
-
Analysis: The incorporation of the radiolabel into fatty acids is measured using techniques like thin-layer chromatography and scintillation counting. A decrease in radiolabel incorporation in treated parasites indicates inhibition of fatty acid synthesis.
Signaling Pathways and Mechanisms of Action
1,2-Dimyristoyl-rac-glycerol, as a diacylglycerol, is a key second messenger in various signaling pathways, most notably the Protein Kinase C (PKC) pathway. It also appears to influence the insulin receptor through a PKC-independent mechanism.
Diacylglycerol-PKC Signaling Pathway
The canonical DAG-PKC pathway is a central signaling cascade involved in numerous cellular processes.
References
Methodological & Application
Synthesis of High-Purity (R)-1,2-Dimyristin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of high-purity (R)-1,2-Dimyristin. It includes methodologies for synthesis, purification, and characterization, along with quantitative data and visual diagrams of relevant pathways and workflows.
Introduction
(R)-1,2-Dimyristin, a chiral diacylglycerol (DAG), is a crucial molecule in biomedical research and drug development. As a key second messenger in signal transduction pathways, it is instrumental in activating various protein kinase C (PKC) isozymes.[1] The stereochemistry at the C2 position of the glycerol backbone is critical for its biological activity, necessitating the synthesis of the pure (R)-enantiomer. This document outlines reliable methods to obtain high-purity (R)-1,2-Dimyristin for research and preclinical studies.
Chemical Synthesis Approach: Enantioselective Synthesis from (R)-Solketal
A robust method for the synthesis of (R)-1,2-Dimyristin is through the enantioselective acylation of a chiral building block, such as (R)-solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol). This method ensures the correct stereochemistry from the start, avoiding the need for chiral separation of a racemic mixture.
Experimental Protocol:
Step 1: Protection of (R)-Solketal
-
Dissolve (R)-solketal in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable protecting group to the primary hydroxyl group. A common choice is the trityl (triphenylmethyl) group due to its steric bulk, which directs acylation to the secondary hydroxyl group in a later step. Add trityl chloride and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected (R)-solketal by column chromatography on silica gel.
Step 2: Acylation with Myristic Acid
-
Dissolve the protected (R)-solketal in anhydrous DCM under an inert atmosphere.
-
Add myristic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute hydrochloric acid and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 3: Deprotection of the Acetal Group
-
Dissolve the diacylated product in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and an acidic aqueous solution (e.g., 1 M HCl).
-
Stir the reaction at room temperature, monitoring the cleavage of the acetonide group by TLC.
-
Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Step 4: Final Deprotection and Purification
-
Remove the trityl protecting group under acidic conditions, for example, by using a solution of trifluoroacetic acid (TFA) in DCM.
-
Monitor the reaction by TLC. Upon completion, carefully neutralize the acid.
-
Purify the crude (R)-1,2-Dimyristin by column chromatography on silica gel, followed by crystallization to achieve high purity. A suitable solvent system for crystallization is a mixture of n-hexane and ethyl acetate.[2]
Quantitative Data for Chemical Synthesis:
| Step | Reaction | Typical Yield | Purity (after purification) | Enantiomeric Excess (e.e.) |
| 1 | Protection of (R)-Solketal | >90% | >98% | >99% |
| 2 | Acylation with Myristic Acid | 80-90% | >95% | >99% |
| 3 | Acetal Deprotection | >90% | >95% | >99% |
| 4 | Final Deprotection & Purification | 70-80% | >99% | >99% |
Note: The yields and purities are representative and may vary based on specific reaction conditions and scale.
Enzymatic Synthesis Approach: Lipase-Catalyzed Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipase-catalyzed kinetic resolution of racemic 1,2-diols or enantioselective esterification of glycerol can be employed to produce (R)-1,2-Dimyristin. The following protocol describes a kinetic resolution approach.
Experimental Protocol:
Step 1: Synthesis of Racemic 1,2-Dimyristin
-
Synthesize racemic 1,2-Dimyristin using standard acylation methods starting from glycerol, without the use of a chiral precursor.
Step 2: Lipase-Catalyzed Enantioselective Acylation
-
Dissolve the racemic 1,2-Dimyristin in a suitable organic solvent (e.g., diisopropyl ether or toluene).
-
Add an acyl donor, such as vinyl acetate, and an immobilized lipase. Candida antarctica lipase B (CALB, often supplied as Novozym 435) is a highly effective catalyst for this transformation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.
-
Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted diol.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
Step 3: Separation and Purification
-
Separate the unreacted (R)-1,2-Dimyristin from the acylated (S)-enantiomer by column chromatography on silica gel.
-
Further purify the (R)-1,2-Dimyristin by crystallization to remove any remaining impurities.
Quantitative Data for Enzymatic Synthesis:
| Parameter | Value | Reference |
| Lipase | Candida antarctica lipase B (Novozym 435) | Representative |
| Solvent | Diisopropyl ether | Representative |
| Acyl Donor | Vinyl acetate | Representative |
| Temperature | 30-45 °C | Representative |
| Conversion | ~50% | For optimal resolution |
| Yield of (R)-1,2-Dimyristin | <50% (theoretical max) | Kinetic Resolution Principle |
| Enantiomeric Excess (e.e.) | >95% | [3] |
| Purity (after purification) | >99% | [2] |
Visualization of Workflows and Pathways
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for (R)-1,2-Dimyristin from (R)-solketal.
Enzymatic Synthesis Workflow
References
Application Notes and Protocols for (R)-1,2-Dimyristin in Model Membrane Systems
For Researchers, Scientists, and Drug Development Professionals
(R)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic, saturated phospholipid widely utilized in the creation of model membrane systems. Its well-defined physical properties, particularly its gel-to-liquid crystalline phase transition temperature (Tm) of approximately 24°C, make it an invaluable tool for biophysical studies, drug delivery research, and structural biology of membrane proteins. This document provides detailed application notes and experimental protocols for the effective use of DMPC in various model membrane platforms.
Biophysical Studies of Model Membranes
DMPC is a lipid of choice for investigating the fundamental properties of lipid bilayers due to its defined composition and phase behavior. It is commonly used to study membrane fluidity, thickness, permeability, and the effects of other molecules like cholesterol and membrane-associated proteins.
Quantitative Data: Biophysical Properties of DMPC Bilayers
The following table summarizes key biophysical parameters of DMPC model membranes. These values can vary slightly depending on the experimental conditions (e.g., buffer composition, temperature, and preparation method).
| Property | Value | Experimental Conditions |
| Phase Transition Temperature (Tm) | ~24 °C | Fully hydrated |
| Membrane Thickness (Fluid Phase, 30°C) | 34.2 ± 0.8 Å | Small-Angle Neutron Scattering (SANS) |
| Membrane Thickness (Gel Phase, 10°C) | 42.0 ± 1.0 Å | Small-Angle X-ray Scattering (SAXS) |
| Area per Lipid (Fluid Phase, 30°C) | 59.7 ± 0.2 Ų | X-ray Diffraction |
| Area per Lipid (Gel Phase, 10°C) | 47.2 ± 0.5 Ų | X-ray Diffraction |
| Bending Modulus (Kc) | ~5 x 10⁻²⁰ J | Micropipette Aspiration |
| Water Permeability Coefficient (Pf) | 4.5 - 5.5 kcal/mol barrier | Molecular Dynamics Simulations |
| Ion (Na+) Permeability | Low; significantly increased by membrane-altering compounds | Electrical Impedance Spectroscopy |
Applications in Drug Delivery Systems
DMPC-based liposomes serve as versatile carriers for both hydrophilic and hydrophobic drugs. The biocompatibility and tunable properties of DMPC make it an excellent candidate for developing novel drug delivery vehicles.
Application Note: DMPC in Liposomal Drug Formulations
DMPC is utilized in liposomal formulations to encapsulate therapeutic agents, enhancing their stability, circulation time, and targeted delivery. For instance, in the development of paclitaxel-loaded liposomes, DMPC is used as a primary lipid component. Proliposome tablet formulations containing DMPC have been developed for pulmonary drug delivery.[1] These formulations can be hydrated to form liposomes that encapsulate the drug for nebulization.[1] Similarly, DMPC has been a component in liposomal doxorubicin formulations, where it contributes to the formation of stable vesicles for intravenous administration.
Experimental Protocol: Preparation of DMPC-based Liposomes for Paclitaxel Delivery
This protocol describes the preparation of paclitaxel-loaded proliposomes using DMPC, which can then be hydrated to form a liposomal suspension.
Materials:
-
(R)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Cholesterol
-
Paclitaxel
-
Lactose monohydrate (carrier)
-
Chloroform
-
Methanol
-
Round bottom flask
-
Rotary evaporator
-
Hydration medium (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DMPC, cholesterol (e.g., in a 1:1 molar ratio), and paclitaxel (at a desired drug-to-lipid ratio) in a chloroform:methanol (2:1 v/v) mixture in a round bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the Tm of DMPC (~30°C) to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Proliposome Powder Formation:
-
Add the carrier (lactose monohydrate) to the flask containing the dry lipid film.
-
The mixture is further processed to create a proliposome powder, which can be stored for later use.[1]
-
-
Liposome Hydration:
-
Hydrate the proliposome powder with the aqueous hydration medium by gentle agitation at a temperature above the Tm of DMPC (~30°C). This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Reconstitution and Functional Studies of Membrane Proteins
DMPC model membranes provide a controlled environment for the reconstitution of purified membrane proteins, allowing for detailed structural and functional characterization. G protein-coupled receptors (GPCRs) are a major class of membrane proteins frequently studied in DMPC-based systems.
Application Note: GPCR Reconstitution in DMPC Liposomes
Reconstituting GPCRs into DMPC liposomes allows for the study of ligand binding, conformational changes, and G protein activation in a lipid environment that mimics the cell membrane. The fluidity of the DMPC bilayer in its liquid crystalline phase (above 24°C) is crucial for the proper folding and function of many GPCRs.
Experimental Protocol: Reconstitution of a GPCR into DMPC Liposomes and Ligand Binding Assay
This protocol outlines the reconstitution of a purified GPCR into pre-formed DMPC liposomes followed by a radioligand binding assay.
Materials:
-
Purified GPCR in a detergent solution (e.g., dodecyl maltoside - DDM)
-
DMPC liposomes (prepared as unilamellar vesicles of ~100 nm)
-
Bio-Beads SM-2 or similar detergent removal system
-
Radiolabeled ligand specific for the GPCR
-
Non-labeled ("cold") ligand
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
GPCR Reconstitution:
-
Mix the purified GPCR solution with the DMPC liposome suspension at a desired lipid-to-protein ratio (e.g., 100:1 w/w).
-
Add Bio-Beads to the mixture to gradually remove the detergent. Incubate with gentle mixing at 4°C for several hours to overnight.
-
The removal of detergent drives the insertion of the GPCR into the DMPC bilayer.
-
Separate the proteoliposomes (GPCR-containing liposomes) from the Bio-Beads.
-
-
Radioligand Binding Assay:
-
In a multi-well plate, set up the binding reactions. For each data point, prepare tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add a known concentration of radiolabeled ligand to the proteoliposome suspension in the assay buffer.
-
Non-specific Binding: Add the same concentration of radiolabeled ligand along with a large excess (e.g., 1000-fold) of the cold ligand to the proteoliposome suspension.
-
Competitor Binding (for Ki determination): Add the radiolabeled ligand and varying concentrations of a competing non-labeled ligand.
-
Incubate the reactions at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Rapidly filter the reaction mixtures through glass fiber filters to separate the bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine binding parameters such as Kd and Bmax.
-
Membrane Protein Crystallization
DMPC is a key component in several methods for crystallizing membrane proteins for X-ray crystallography, including the use of bicelles and lipidic cubic phase (LCP).
Application Note: DMPC in Bicelles and Lipidic Cubic Phase
Bicelles: These are discoidal lipid structures composed of a central bilayer-forming lipid (like DMPC) and an edge-stabilizing detergent or short-chain lipid (like DHPC). DMPC-containing bicelles provide a membrane-like environment that can stabilize membrane proteins for crystallization.
Lipidic Cubic Phase (LCP): This is a highly ordered, viscous lipid-water mesophase that provides a continuous lipidic environment for membrane protein crystallization. While monoolein is the most common lipid for LCP, the addition of other lipids like DMPC can modulate the properties of the cubic phase and promote crystallization.
Experimental Protocol: Preparation of DMPC/DHPC Bicelles for Protein Crystallization
Materials:
-
(R)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5)
-
Purified membrane protein in detergent solution
Procedure:
-
Prepare separate stock solutions of DMPC and DHPC in chloroform.
-
In a glass vial, mix the DMPC and DHPC solutions to achieve the desired molar ratio (q = [DMPC]/[DHPC]), typically between 2.5 and 3.5 for crystallization.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with the buffer to the desired final lipid concentration (e.g., 15-25% w/v).
-
The mixture is then subjected to several cycles of vortexing and temperature cycling (e.g., between 4°C and 37°C) until the solution becomes clear, indicating the formation of bicelles.
-
The purified membrane protein is then mixed with the bicelle solution at a specific ratio (e.g., 1:1 v/v) to form the protein-bicelle complex, which is then used for crystallization trials.
Visualizations
Caption: Workflow for DMPC Liposome Preparation.
Caption: Supported Lipid Bilayer (SLB) Formation.
Caption: GPCR Reconstitution and Signaling.
References
Application Notes and Protocols for (R)-1,2-Dimyristin in Lipid Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the dimyristoyl scaffold in lipid nanoparticle (LNP) formulations for drug delivery, with a focus on its most prominent application as a PEGylated lipid. Detailed protocols for the formulation and characterization of these LNPs are also provided.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their stability, efficacy, and safety. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a neutral helper lipid, cholesterol, and a PEGylated lipid.
The 1,2-dimyristoyl glycerol backbone is a key structural element found in some of the lipid components used in LNP formulations. While the direct use of non-PEGylated (R)-1,2-Dimyristin as a standalone component in mainstream LNP formulations is not extensively documented in publicly available research, the dimyristoyl structure is a critical part of a widely used PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) . This component plays a crucial role in the physicochemical properties and biological performance of LNPs. For instance, the Moderna COVID-19 vaccine, Spikevax, utilizes DMG-PEG 2000 in its formulation[1].
Role of the Dimyristoyl Scaffold as a PEGylated Lipid (DMG-PEG 2000)
The primary function of DMG-PEG 2000 in LNP formulations is to provide a hydrophilic polyethylene glycol (PEG) shield on the surface of the nanoparticle. This "stealth" layer offers several advantages:
-
Steric Stability: The PEG layer prevents the aggregation of nanoparticles during formulation and storage, ensuring a consistent particle size and a monodisperse suspension.
-
Controlled Particle Size: The amount of PEGylated lipid in the formulation is a critical parameter for controlling the final size of the LNPs during the self-assembly process.
-
Reduced Immunogenicity: The hydrophilic shield can reduce the recognition of the LNPs by the immune system, which can decrease clearance by macrophages and prolong circulation time in the bloodstream.
-
Modulated Biodistribution: The desorption rate of the PEG-lipid from the LNP surface after administration can influence the interaction of the nanoparticle with plasma proteins, such as apolipoprotein E (ApoE), which in turn affects the biodistribution and cellular uptake, particularly to the liver[2]. The shorter acyl chains of dimyristoyl lipids in DMG-PEG 2000 can lead to a faster desorption rate compared to longer-chain PEGylated lipids, which can be advantageous for rapid cellular uptake[2].
Quantitative Data Presentation
The following tables summarize typical formulation parameters and resulting physicochemical properties of LNPs incorporating a dimyristoyl-based PEGylated lipid (DMG-PEG 2000).
Table 1: Exemplary Lipid Nanoparticle Formulation Composition
| Component | Example Lipid | Molar Ratio (%) | Reference |
| Ionizable Cationic Lipid | DLin-MC3-DMA or SM-102 | 50 | [3][4] |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | [3][4] |
| Structural Lipid | Cholesterol | 38.5 | [3][4] |
| PEGylated Lipid | DMG-PEG 2000 | 1.5 | [3][4] |
Table 2: Typical Physicochemical Properties of LNPs Formulated with DMG-PEG 2000
| Parameter | Typical Value | Method of Analysis | Reference |
| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) | [5] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) | |
| Encapsulation Efficiency | > 90% | RiboGreen Assay / Fluorescence Spectroscopy |
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
DMG-PEG 2000 in ethanol
-
mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Absolute ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr)
-
Syringes
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.
-
Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). For example, for a 1 mL of 25 mM total lipid stock, you would mix the appropriate volumes of each stock solution and add ethanol to the final volume[3].
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock solution to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
-
Purification:
-
The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using a suitable method such as dialysis or tangential flow filtration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8 °C.
-
Protocol 2: Characterization of Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Load the sample into the specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency Determination:
-
Method: RiboGreen Assay (or similar fluorescent dye-based assay).
-
Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the amount of encapsulated mRNA can be determined.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lytic agent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. To the other set, add a buffer without the lytic agent.
-
Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: In Vitro Drug Release Study
Method: Dialysis Method.
Materials:
-
LNP formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the LNP formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant, gentle agitation.
-
At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., HPLC for small molecules, fluorescence for labeled nucleic acids).
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Workflow for LNP Formulation and Characterization.
Caption: General Mechanism of LNP-mediated Drug Delivery.
Caption: Signaling Pathway for Endosomal Escape of LNPs.
References
- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 5. Lipid Nanoparticles, Adjuvants & Vaccine Antigens [bio-protocol.org]
Application Notes and Protocols for the Analytical Characterization of (R)-1,2-Dimyristin
Introduction
(R)-1,2-Dimyristin, also known as 1,2-dimyristoyl-sn-glycerol, is a diacylglycerol (DAG) containing two myristic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. As a specific enantiomer, its characterization requires not only the determination of its chemical structure and purity but also the confirmation of its stereochemical configuration. Diacylglycerols are crucial lipids involved in cellular signaling and metabolism, making their accurate analysis vital in drug development and biological research.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive characterization of (R)-1,2-Dimyristin using a suite of orthogonal analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2-Dimyristin is presented below.
| Property | Value | Reference |
| Chemical Name | tetradecanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester | [3][4] |
| Synonyms | 1,2-Dimyristoyl-sn-glycerol, (R)-1,2-Dimyristin | [3][4] |
| Molecular Formula | C31H60O5 | [3][4] |
| Molecular Weight | 512.81 g/mol | [3][4] |
| Physical State | Solid | [4] |
| Purity | Typically >99% | [4] |
| Storage | Freezer | [4] |
Chromatographic Techniques
Chromatographic methods are fundamental for assessing the purity of (R)-1,2-Dimyristin and for separating it from isomers and other related lipids.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating diacylglycerol isomers.[5] The method separates lipids based on their hydrophobicity. For (R)-1,2-Dimyristin, RP-HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can effectively quantify its purity and separate it from 1,3-dimyristin and monoacylglycerols. UV detection at low wavelengths (~205 nm) is also possible, although less specific.[5]
Experimental Protocol: RP-HPLC-ELSD
-
Sample Preparation: Dissolve 1 mg of the (R)-1,2-Dimyristin sample in 1 mL of Chloroform/Methanol (2:1, v/v).
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Isopropanol.
-
Gradient Program: Start with 100% Acetonitrile, ramping to 100% Isopropanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
ELSD Settings:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis: Identify the peak corresponding to 1,2-Dimyristin based on the retention time of a standard. Calculate purity based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is highly effective for determining the fatty acid composition and molecular structure of diacylglycerols after derivatization.[6] Due to their low volatility, DAGs must be derivatized, typically by silylation to form trimethylsilyl (TMS) ethers, before GC analysis. The subsequent mass spectrometry analysis provides structural details from the fragmentation patterns, which can distinguish between 1,2- and 1,3-DAG isomers.[6]
Experimental Protocol: GC-MS of TMS-Derivatized (R)-1,2-Dimyristin
-
Derivatization (Silylation):
-
Weigh approximately 1 mg of (R)-1,2-Dimyristin into a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent ion trap MS.[6]
-
-
GC Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 340°C at 5°C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-700.
-
-
Data Analysis: Analyze the mass spectrum for characteristic fragment ions to confirm the structure and identify isomers. The [M-RCO2CH2]+ ion is a key diagnostic ion for distinguishing positional isomers.[6]
Quantitative Data Summary (GC-MS)
| Ion Type | Description | Expected m/z for TMS-1,2-Dimyristin |
| [M]+ | Molecular Ion | 656.6 |
| [M-15]+ | Loss of a methyl group | 641.6 |
| [M-RCO2]+ | Loss of a myristoyloxy group | 429.4 |
| [M-RCO2CH2]+ | Diagnostic for 1,2-isomer | 415.4 |
Chiral Analysis
Application Note: Confirming the (R) configuration is critical. This is typically achieved by chiral chromatography, either by using a chiral stationary phase (CSP) or by derivatizing the molecule with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[7] HPLC with a CSP is a common approach for resolving enantiomers of diacylglycerols after derivatization.[7]
Caption: Workflow for the comprehensive characterization of (R)-1,2-Dimyristin.
Experimental Protocol: Chiral HPLC
-
Derivatization: React the free hydroxyl group of (R)-1,2-Dimyristin with a chiral derivatizing agent such as (S)-(+)-1-(1-naphthyl)ethyl urethane.[7]
-
Instrumentation:
-
HPLC System with UV detector.
-
-
Chromatographic Conditions:
-
Data Analysis: Compare the retention time of the derivatized sample to that of a racemic standard. The (R) enantiomer should correspond to a single, well-resolved peak.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy (¹H, ¹³C, and ³¹P if applicable to a derivative) is indispensable for the unambiguous structural elucidation of lipids.[1][9] For (R)-1,2-Dimyristin, ¹H and ¹³C NMR confirm the presence of the glycerol backbone and the two myristic acid chains, and their attachment points. The chemical shifts and coupling patterns of the glycerol protons are characteristic of the 1,2-substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of (R)-1,2-Dimyristin in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
-
Acquisition Parameters (¹H NMR):
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: 30°.
-
-
Acquisition Parameters (¹³C NMR):
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Pulse Program: Proton-decoupled.
-
-
Data Analysis: Assign peaks to the corresponding protons and carbons in the molecule. Key signals include the glycerol backbone protons (CH₂O- and CHO-) and the acyl chain protons (α-CH₂, β-CH₂, terminal CH₃).
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) |
| Glycerol CH₂ (sn-1) | ~4.1-4.4 |
| Glycerol CH (sn-2) | ~5.1 |
| Glycerol CH₂ (sn-3) | ~3.7 |
| Acyl α-CH₂ | ~2.3 |
| Acyl (CH₂)n | ~1.2-1.3 |
| Acyl terminal CH₃ | ~0.9 |
Mass Spectrometry (MS)
Application Note: Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), provides accurate molecular weight information.[1] Tandem MS (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the fatty acid composition and their positions on the glycerol backbone.
Caption: A typical workflow for the structural analysis of lipids using LC-MS/MS.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a 10 µg/mL solution of (R)-1,2-Dimyristin in methanol containing 1 mM sodium acetate (to promote the formation of [M+Na]⁺ adducts).
-
Instrumentation:
-
Mass Spectrometer: Triple quadrupole or Q-TOF instrument.
-
-
MS Conditions:
-
MS/MS Conditions:
-
Select the [M+Na]⁺ ion (m/z 535.8) for fragmentation.
-
Apply collision energy (variable, e.g., 20-40 eV) to induce fragmentation.
-
Scan for product ions.
-
-
Data Analysis: Analyze the product ion spectrum for neutral losses corresponding to myristic acid to confirm the identity of the acyl chains.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to determine the thermal properties of a material, such as its melting point (Tm) and phase transition behavior.[11] For lipids like (R)-1,2-Dimyristin, DSC can provide information on purity and polymorphic state. The melting temperature and enthalpy are characteristic properties of the pure substance. Impurities typically broaden the melting peak and lower the melting point.[11]
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 3-5 mg of (R)-1,2-Dimyristin into an aluminum DSC pan and hermetically seal it.
-
Instrumentation:
-
DSC Instrument: TA Instruments Q2000 or equivalent.
-
-
DSC Conditions:
-
Temperature Program: Equilibrate at 20°C, then heat to 100°C at a rate of 5°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Reference: An empty, sealed aluminum pan.
-
-
Data Analysis: Determine the onset temperature, peak maximum (melting point), and the enthalpy of melting (ΔH) from the endotherm on the DSC thermogram.
Quantitative Data Summary (DSC)
| Parameter | Description | Typical Value |
| Onset Temperature | Start of the melting transition | ~35-38°C |
| Melting Point (Tm) | Peak of the melting endotherm | ~37-40°C |
| Enthalpy of Fusion (ΔH) | Heat absorbed during melting | Varies with polymorphic form |
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. caymanchem.com [caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Dissolution of (R)-1,2-Dimyristin in In Vitro Assays
Introduction
(R)-1,2-Dimyristin is a synthetic diacylglycerol (DAG) analog that plays a crucial role as a second messenger in cellular signaling. By mimicking endogenous DAG, it activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms. The activation of these pathways is integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. However, the lipophilic nature of (R)-1,2-Dimyristin presents a significant challenge for its application in aqueous-based in vitro assays due to its low water solubility.
These application notes provide detailed protocols for the effective dissolution and delivery of (R)-1,2-Dimyristin to various in vitro systems, ensuring reliable and reproducible experimental outcomes for researchers, scientists, and drug development professionals.
Data Presentation: Solubility of 1,2-Dimyristin
The solubility of 1,2-Dimyristin in various organic solvents is a critical factor in the preparation of stock solutions. The following table summarizes the known solubility data. It is important to note that the chirality ((R) or (S) enantiomer) is not expected to significantly alter the fundamental solubility in these solvents.
| Solvent | Solubility | Source |
| Chloroform | Soluble | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~20 mg/mL | --INVALID-LINK-- |
| Dimethyl sulfoxide (DMSO) | ~7 mg/mL | --INVALID-LINK-- |
| Ethanol | ~30 mg/mL | --INVALID-LINK-- |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | --INVALID-LINK-- |
Experimental Protocols
Two primary methods are recommended for the preparation of (R)-1,2-Dimyristin for in vitro assays. The choice of method will depend on the specific requirements of the experiment, including the desired final concentration and the sensitivity of the cell type to the solvent.
Method 1: Stock Solution in Organic Solvent and Direct Dilution
This method is straightforward and suitable for many applications. However, care must be taken to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.
Materials:
-
(R)-1,2-Dimyristin powder
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Weigh out the desired amount of (R)-1,2-Dimyristin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL in ethanol or up to 7 mg/mL in DMSO).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Warm the stock solution to room temperature before use.
-
Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration.
-
It is crucial to add the stock solution to the medium while vortexing or gently mixing to facilitate dispersion and minimize precipitation.
-
The final concentration of the organic solvent in the culture medium should ideally be kept below 0.1% (v/v) to prevent solvent-induced cellular stress.
-
Method 2: Lipid Film Hydration
This method is preferred when the presence of organic solvents in the final working solution is a concern. It involves creating a thin film of the lipid, which is then hydrated with an aqueous solution.
Materials:
-
(R)-1,2-Dimyristin powder
-
Chloroform
-
Glass test tubes or vials
-
Nitrogen gas stream or vacuum desiccator
-
Water bath sonicator
-
Cell culture medium or desired buffer
Protocol:
-
Lipid Film Formation:
-
Dissolve a known amount of (R)-1,2-Dimyristin in chloroform in a glass test tube.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the tube to create a thin, even film on the inner surface.
-
Alternatively, the solvent can be removed under vacuum in a desiccator.
-
Ensure all traces of the organic solvent are removed.
-
-
Hydration of the Lipid Film:
-
Add the desired volume of pre-warmed cell culture medium or buffer to the lipid film.
-
Hydrate the film by vortexing or sonicating in a water bath sonicator until the lipid is fully resuspended. The resulting solution may be a clear solution or a fine suspension depending on the concentration.
-
The hydrated lipid solution is now ready for use in the in vitro assay.
-
Mandatory Visualizations
Caption: Workflow for preparing (R)-1,2-Dimyristin solutions.
Diacylglycerol Signaling Pathway
(R)-1,2-Dimyristin acts as a mimetic of endogenous diacylglycerol (DAG), a critical second messenger in signal transduction. The canonical pathway initiated by DAG involves the activation of Protein Kinase C (PKC).
Caption: Simplified DAG signaling pathway.
Applications of (R)-1,2-Dimyristin in Protein-Lipid Interaction Studies: Application Notes and Protocols
(R)-1,2-Dimyristin , a saturated diacylglycerol (DAG), serves as a crucial second messenger in a multitude of cellular signaling pathways. Its primary role is the activation of Protein Kinase C (PKC) isoforms, which are central regulators of diverse cellular processes, including proliferation, differentiation, and apoptosis. The stereospecificity of the (R)-isomer is critical for its biological activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing (R)-1,2-Dimyristin to investigate protein-lipid interactions.
Application Notes
(R)-1,2-Dimyristin is a valuable tool for dissecting the intricate mechanisms of protein-lipid interactions, primarily focusing on the activation of PKC and the study of other DAG-binding proteins. Its synthetic nature allows for the preparation of lipid vesicles with a defined composition, enabling precise in vitro studies.
Key Applications:
-
In Vitro Activation of Protein Kinase C (PKC): (R)-1,2-Dimyristin is widely used to activate conventional (cPKC) and novel (nPKC) isoforms in cell-free systems. By incorporating it into phosphatidylserine (PS)-containing liposomes, researchers can mimic the physiological conditions of PKC activation at the cell membrane. This allows for the characterization of PKC kinase activity, substrate specificity, and the screening of potential inhibitors.
-
Studying Protein Translocation to Membranes: The generation of DAG at the plasma membrane induces the translocation of PKC from the cytosol to the membrane. This event can be reconstituted in vitro using liposomes containing (R)-1,2-Dimyristin. By employing techniques such as fluorescence microscopy or cell fractionation followed by Western blotting, the specific domains and amino acid residues responsible for this translocation can be identified.
-
Biophysical Characterization of Protein-Lipid Interactions: Quantitative biophysical techniques can be employed to determine the binding affinity and thermodynamics of the interaction between (R)-1,2-Dimyristin and target proteins. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide data on binding constants (Kd), stoichiometry, and enthalpy of the interaction.
-
Investigation of Diacylglycerol-Binding Domains: (R)-1,2-Dimyristin is instrumental in studying the C1 domain, the conserved DAG-binding motif found in PKC and other proteins. By using isolated C1 domains or proteins with mutated C1 domains, the specificity and structural requirements for DAG binding can be elucidated.
Quantitative Data Summary
| Protein Domain | Ligand | Technique | Dissociation Constant (Kd) | Reference |
| PKCδ C1A | 1,2-dioctanoyl-sn-glycerol (DOG) | ITC | ~ 1 µM | [1] |
| PKCδ C1B | 1,2-dioctanoyl-sn-glycerol (DOG) | ITC | Lower affinity than C1A | [1] |
| PKCδ C1A | Phorbol 12,13-dibutyrate (PDBu) | ITC | Lower affinity than C1B | [1] |
| PKCδ C1B | Phorbol 12,13-dibutyrate (PDBu) | ITC | ~ 0.1 µM | [1] |
Note: ITC stands for Isothermal Titration Calorimetry. The data indicates that the C1A domain of PKCδ has a higher affinity for the natural ligand DAG (represented by DOG), while the C1B domain shows a higher affinity for the phorbol ester analog.
Experimental Protocols
Protocol 1: In Vitro PKC Activity Assay using (R)-1,2-Dimyristin-Containing Liposomes
This protocol describes the preparation of lipid vesicles containing (R)-1,2-Dimyristin and their use in an in vitro kinase assay to measure PKC activity.
Materials:
-
(R)-1,2-Dimyristin
-
L-α-Phosphatidylcholine (PC)
-
L-α-Phosphatidyl-L-serine (PS)
-
Chloroform
-
Nitrogen gas stream
-
Vacuum desiccator
-
Probe sonicator
-
Recombinant PKC isoform
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate - MARCKS peptide)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2, 1 mM DTT)
-
Stop solution (e.g., 75 mM H3PO4)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Liposome Preparation:
-
In a glass vial, mix PC, PS, and (R)-1,2-Dimyristin in chloroform at a desired molar ratio (e.g., 75:20:5).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Dry the lipid film further under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with kinase buffer by vortexing vigorously for 5-10 minutes.
-
Sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear (formation of small unilamellar vesicles - SUVs).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Kinase buffer
-
Prepared liposomes (e.g., 50 µM final lipid concentration)
-
PKC substrate peptide (e.g., 20 µM)
-
Recombinant PKC (e.g., 10 nM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding [γ-32P]ATP (e.g., 100 µM, with a specific activity of ~300 cpm/pmol).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Measurement of Phosphorylation:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone.
-
Air-dry the P81 papers.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Protein-Liposome Co-sedimentation Assay
This protocol is used to assess the binding of a protein to liposomes containing (R)-1,2-Dimyristin.
Materials:
-
(R)-1,2-Dimyristin-containing liposomes (prepared as in Protocol 1)
-
Protein of interest (e.g., a C1 domain-containing protein)
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Ultracentrifuge
Procedure:
-
Incubate the protein of interest with the (R)-1,2-Dimyristin-containing liposomes at various concentrations in binding buffer for 30 minutes at room temperature.
-
As a negative control, incubate the protein with liposomes lacking (R)-1,2-Dimyristin.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant (unbound protein fraction).
-
Wash the pellet gently with binding buffer and resuspend it in an equal volume of buffer (liposome-bound protein fraction).
-
Analyze both the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to determine the amount of bound and unbound protein.
Visualizations
Caption: PKC Activation by (R)-1,2-Dimyristin (DAG).
Caption: Protein-Liposome Interaction Workflow.
References
Application Notes and Protocols for Incorporating (R)-1,2-Dimyristin into Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1,2-Dimyristin is a synthetic diacylglycerol (DAG) that serves as a cell-permeant activator of Protein Kinase C (PKC). As a key second messenger, DAG plays a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation. The incorporation of (R)-1,2-Dimyristin into cell culture media allows for the controlled activation of PKC, enabling researchers to investigate the downstream consequences of this signaling cascade. These application notes provide a comprehensive guide to preparing and utilizing (R)-1,2-Dimyristin in cell culture experiments, including detailed protocols, data on typical working concentrations, and an overview of the associated signaling pathways.
Properties of (R)-1,2-Dimyristin
| Property | Value |
| Molecular Formula | C₃₁H₆₀O₅ |
| Molecular Weight | 512.81 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Preparation of (R)-1,2-Dimyristin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (R)-1,2-Dimyristin in sterile ethanol.
Materials:
-
(R)-1,2-Dimyristin powder
-
Anhydrous ethanol, sterile
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 5.13 mg of (R)-1,2-Dimyristin powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile anhydrous ethanol to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to aid in dissolution.
-
Sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear and free of visible particulates.
-
The resulting 10 mM stock solution can be stored at -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Incorporation of (R)-1,2-Dimyristin into Cell Culture Media
This protocol details the dilution of the (R)-1,2-Dimyristin stock solution into cell culture media. The use of a carrier protein like bovine serum albumin (BSA) is recommended to enhance solubility and facilitate cellular uptake.
Materials:
-
10 mM (R)-1,2-Dimyristin stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS, sterile filtered)
-
Sterile tubes for dilution
Procedure:
-
Warm the complete cell culture medium and the BSA solution to 37°C.
-
In a sterile tube, prepare the desired final concentration of (R)-1,2-Dimyristin by diluting the 10 mM stock solution into the pre-warmed complete cell culture medium. It is crucial to add the lipid stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
To improve solubility and bioavailability, add fatty acid-free BSA to the medium to achieve a final concentration that results in a suitable molar ratio of lipid to BSA. A common starting point is a 5:1 molar ratio of fatty acid to BSA.[2]
-
For example, to prepare 10 mL of medium with a final (R)-1,2-Dimyristin concentration of 10 µM and a 5:1 molar ratio of lipid to BSA (final BSA concentration of 2 µM):
-
Add 10 µL of the 10 mM (R)-1,2-Dimyristin stock solution to 9.97 mL of pre-warmed complete cell culture medium.
-
Add 2 µL of a 10 mM BSA stock solution (prepared from the 10% solution).
-
-
Gently mix the final solution and allow it to equilibrate at 37°C for at least 30 minutes before adding it to the cells.
-
A vehicle control should be prepared containing the same final concentration of ethanol and BSA as the experimental conditions.
References
Application Notes: (R)-1,2-Dimyristin as a Substrate in Enzymatic Reactions
Introduction
(R)-1,2-Dimyristin is a synthetic diacylglycerol (DAG) that serves as a crucial tool for studying lipid signaling pathways. As a structural analog of the endogenous second messenger sn-1,2-diacylglycerol, it is a key substrate for several important enzymes, most notably Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). The activation of these enzymes by DAGs triggers a cascade of downstream cellular events, including cell proliferation, differentiation, and apoptosis. The use of specific, high-purity DAGs like (R)-1,2-Dimyristin allows researchers to dissect these complex signaling pathways with precision, screen for potential therapeutic inhibitors or activators, and quantify enzyme activity in various biological samples.
Core Applications:
-
Protein Kinase C (PKC) Activation: (R)-1,2-Dimyristin, in conjunction with phosphatidylserine (PS), is used to activate PKC isoforms. This is fundamental for in vitro kinase assays designed to screen for PKC inhibitors or to study the enzyme's substrate specificity.
-
Diacylglycerol Kinase (DGK) Substrate: It serves as a direct substrate for DGK, which phosphorylates it to produce phosphatidic acid (PA).[1] Assays using (R)-1,2-Dimyristin are essential for investigating DGK activity, which plays a role in attenuating PKC signaling and initiating PA-mediated pathways.[1][2]
-
Signal Transduction Research: As a stable and specific signaling lipid, it is used to investigate the intricate G-protein coupled receptor (GPCR) pathway that leads to the production of DAG and inositol trisphosphate (IP3).[3][4]
Signaling Pathways Involving Diacylglycerol
(R)-1,2-Dimyristin mimics the action of endogenously produced diacylglycerol. A primary pathway for DAG generation begins with the activation of a Gq-protein coupled receptor (GPCR). The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and DAG.[3] While IP3 diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane to activate PKC.[3][4]
Caption: The Gq-protein coupled receptor signaling pathway leading to PKC activation.
Enzymatic Reaction Data
Quantitative data for enzymatic reactions involving diacylglycerol substrates are crucial for designing experiments. While specific kinetic parameters for (R)-1,2-Dimyristin may need to be determined empirically for a given enzyme and assay condition, data from structurally similar substrates like 1,2-Dilauroyl-sn-glycerol (DLG) provide a valuable reference.
Table 1: Reference Substrate Concentrations for Diacylglycerol Kinase (DGK) Assays
| Parameter | Value | Enzyme Isoform | Notes |
|---|---|---|---|
| Substrate | 1,2-Dilauroyl-sn-glycerol (DLG) | DGKK | Used for activity-based kinase assays.[5] |
| Concentration | 500 µM | DGKK | A high concentration used to approach Vmax.[5] |
| Co-factor | Phosphatidylserine (PS) | DGKK | Required for the activity of certain DGK isoforms.[5] |
| Concentration | 0.1 mg/mL | DGKK | Used as a lipid activator.[5] |
| Co-substrate | ATP | DGKK | The phosphate donor for the kinase reaction.[5] |
| Concentration | 200 µM | DGKK | Determined based on the apparent ATP Km value.[5] |
Table 2: Reference Lipid Activator Composition for Protein Kinase C (PKC) Assays
| Component | Concentration | Role | Reference |
|---|---|---|---|
| Phosphatidylserine (PS) | 0.5 mg/mL | Co-factor for PKC activation | [6] |
| Diacylglycerol (DAG) | 0.05 mg/mL | Activator of PKC | [6] |
| Note: | (R)-1,2-Dimyristin can be substituted for the generic diacylglycerol in this preparation. | | |
Experimental Protocols & Workflows
A generalized workflow for an in vitro enzyme assay using (R)-1,2-Dimyristin involves preparing the lipid substrate, setting up the reaction with the enzyme and co-substrates, incubating, stopping the reaction, and detecting the product.
References
Application Notes and Protocols for Membrane Protein Crystallization: A Focus on the Lipidic Cubic Phase Method
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The crystallization of membrane proteins is a critical bottleneck in structural biology and drug discovery. The Lipidic Cubic Phase (LCP) or in meso method has emerged as a powerful technique for obtaining high-quality crystals of these challenging targets. This document provides detailed application notes and protocols for utilizing the LCP method.
Please Note: Extensive research for the specific application of (R)-1,2-Dimyristin in membrane protein crystallization did not yield established protocols or significant use cases in the available scientific literature. The primary lipids for LCP crystallization are monoacylglycerols (MAGs). Therefore, the following protocols are based on the well-established use of these more common lipids. A discussion on the properties of diacylglycerols like (R)-1,2-Dimyristin and their potential in this field is included for a comprehensive perspective.
I. Application Notes: The Lipidic Cubic Phase (LCP) Method
The LCP method provides a more native-like membrane environment for crystallization compared to detergent micelles.[1][2] This is achieved by reconstituting the purified membrane protein into a bicontinuous lipidic mesophase, which is a viscous, gel-like matrix.[1][2] This environment can enhance the stability of membrane proteins, which are often unstable when solubilized in detergents alone.[3]
Key Advantages of the LCP Method:
-
Native-like Environment: The lipid bilayer of the LCP mimics the cell membrane, which can be crucial for maintaining the native conformation and activity of the protein.[1][2]
-
Increased Stability: Many membrane proteins exhibit greater stability in the LCP compared to detergent solutions, which is a prerequisite for successful crystallization.[3]
-
High-Quality Crystals: The LCP method has yielded high-resolution crystal structures for a number of challenging membrane proteins, including G protein-coupled receptors (GPCRs).[4]
-
Compatibility with Small Crystals: The technique is well-suited for growing microcrystals, which are increasingly used in serial femtosecond crystallography (SFX) at X-ray free-electron lasers (XFELs).[5]
Commonly Used Lipids for LCP:
While monoolein (9.9 MAG) is the most widely used lipid for LCP crystallization, a range of other monoacylglycerols (MAGs) with varying acyl chain lengths and saturation are also employed to screen for optimal crystallization conditions.[5][6] Shorter-chain MAGs, such as 7.7 MAG, 7.8 MAG, and 7.9 MAG, have gained popularity in recent years.[5][6] The choice of lipid can significantly impact the bilayer thickness and curvature of the mesophase, which in turn can influence protein stability and crystal packing.
II. Experimental Protocols
Protocol 1: Preparation of the Protein-Laden Lipidic Cubic Phase
This protocol describes the manual preparation of the LCP-protein mixture using the syringe mixing method.
Materials:
-
Purified membrane protein in a suitable detergent solution (e.g., 10-50 mg/mL)
-
Host lipid (e.g., monoolein)
-
Two gas-tight Hamilton syringes (100 µL)
-
A syringe coupler
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Lipid Preparation: Dispense the desired amount of host lipid into a small glass vial. Heat the lipid to a liquid state (e.g., 40-50°C for monoolein) to ensure it is completely melted and homogenous.
-
Syringe Loading:
-
Draw the melted lipid into one of the gas-tight syringes.
-
Draw the purified protein solution into the second syringe. Ensure there are no air bubbles in either syringe.
-
-
Syringe Coupling: Connect the two syringes using the coupler, ensuring a tight seal.
-
Mixing:
-
Hold the coupled syringes vertically and alternately depress the plungers to pass the lipid and protein solution back and forth through the coupler.
-
Continue mixing for at least 100 cycles, or until the mixture becomes a transparent and homogenous, highly viscous gel. This indicates the formation of the lipidic cubic phase.
-
During mixing, the temperature can be controlled by immersing the coupler in a water bath.
-
-
Centrifugation: After mixing, centrifuge the coupled syringes at a low speed (e.g., 500 x g) for 5-10 minutes to remove any air bubbles that may have formed.
-
Storage: The resulting protein-laden LCP should be used immediately for setting up crystallization trials.
Protocol 2: Setting up LCP Crystallization Trials
This protocol describes the setup of crystallization trials in a 96-well plate format.
Materials:
-
Protein-laden LCP from Protocol 1
-
96-well crystallization plates (glass sandwich plates are recommended for better optics)
-
Crystallization screening solutions
-
An LCP dispensing robot or a manual multi-channel pipette with appropriate tips for viscous solutions
-
Plate sealer
Procedure:
-
Dispensing the LCP:
-
Using an LCP dispensing robot or a manual pipette, dispense small boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of the 96-well crystallization plate.
-
-
Adding the Precipitant:
-
Carefully overlay each LCP bolus with the corresponding crystallization screen solution (e.g., 0.8-1 µL).
-
-
Sealing the Plate: Seal the plate with a clear adhesive film to prevent evaporation.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C, 20°C).
-
Crystal Monitoring: Regularly inspect the plates for crystal growth using a microscope under polarized light. Crystals can appear within hours to several weeks.
III. Quantitative Data Presentation
The success of membrane protein crystallization is highly dependent on screening a wide range of conditions. The following tables provide examples of parameters that should be systematically varied.
Table 1: Common Lipids for LCP Crystallization
| Lipid Name | Acyl Chain | Common Abbreviation |
| Monoolein | C18:1 (cis-Δ9) | 9.9 MAG |
| Monopalmitolein | C16:1 (cis-Δ9) | 9.7 MAG |
| Monovaccenin | C18:1 (cis-Δ11) | 11.7 MAG |
| 7.7 MAG | C15:1 (cis-Δ7) | 7.7 MAG |
| 7.8 MAG | C16:1 (cis-Δ7) | 7.8 MAG |
| 7.9 MAG | C17:1 (cis-Δ7) | 7.9 MAG |
Table 2: Example of a Crystallization Screening Grid
| Condition | Precipitant | Buffer | pH | Additive |
| 1 | 20% PEG 400 | 0.1 M Tris-HCl | 8.5 | 0.2 M Li₂SO₄ |
| 2 | 30% PEG 550 MME | 0.1 M MES | 6.5 | 0.1 M NaCl |
| 3 | 1.5 M Ammonium Sulfate | 0.1 M HEPES | 7.5 | 5% Glycerol |
| 4 | 0.8 M Sodium Phosphate | 0.1 M Citrate | 5.6 | None |
| ... | ... | ... | ... | ... |
IV. Discussion on (R)-1,2-Dimyristin
(R)-1,2-Dimyristin is a diacylglycerol (DAG) with two myristoyl (C14:0) fatty acid chains. While DAGs are crucial components of cell membranes and play significant roles in cell signaling, their use as the primary lipid for forming the LCP mesophase in membrane protein crystallization is not well-documented.
Properties of 1,2-Dimyristoyl-rac-glycerol:
-
Chemical Formula: C₃₁H₆₀O₅
-
Molecular Weight: 512.8 g/mol
-
Structure: A glycerol backbone with two myristic acid chains esterified at the sn-1 and sn-2 positions.
-
Biological Role: Acts as a signaling molecule and can facilitate protein-lipid interactions.
Potential for Crystallization and Challenges:
The molecular shape of diacylglycerols differs significantly from that of monoacylglycerols. This difference in shape influences the packing properties of the lipids and their ability to form the highly curved bicontinuous cubic phases necessary for LCP crystallization. It is possible that diacylglycerols like (R)-1,2-Dimyristin could be used as additives to modulate the properties of the LCP formed by MAGs. However, their ability to form a stable LCP on their own for the purpose of protein crystallization has not been established. Further research would be needed to explore the phase behavior of (R)-1,2-Dimyristin under various conditions and its compatibility with membrane proteins for crystallization.
V. Visualizations
Experimental Workflow
Caption: Workflow for membrane protein crystallization using the LCP method.
Signaling Pathways of GPCRs
G protein-coupled receptors (GPCRs) are a large family of membrane proteins that are major drug targets. Their crystallization is a significant area of research.
Beta-2 Adrenergic Receptor Signaling Pathway
The beta-2 adrenergic receptor is a classic example of a GPCR involved in smooth muscle relaxation and other physiological responses.
Caption: Simplified Beta-2 Adrenergic Receptor signaling cascade.
Rhodopsin Signaling Pathway (Phototransduction)
Rhodopsin is the GPCR responsible for vision in dim light, located in the rod cells of the retina.
Caption: The phototransduction cascade initiated by Rhodopsin.
References
- 1. pnas.org [pnas.org]
- 2. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moleculardepot.com [moleculardepot.com]
Troubleshooting & Optimization
Problems with (R)-1,2-Dimyristin solubility in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for working with (R)-1,2-Dimyristin, focusing on its challenging solubility in aqueous buffers.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses common problems encountered when attempting to dissolve (R)-1,2-Dimyristin for experimental use.
Question: My (R)-1,2-Dimyristin is not dissolving and forms a film or precipitate in my aqueous buffer. What is happening?
Answer: (R)-1,2-Dimyristin is a diacylglycerol (DAG), a highly lipophilic molecule with extremely low solubility in aqueous solutions. Direct addition to a buffer will almost always result in precipitation. To achieve a stable solution, it must be formulated into micelles or liposomes, typically with the aid of a detergent or carrier solvent.
Question: I see a persistent cloudiness or precipitate in my solution even after mixing. How can I fix this?
Answer: This indicates that the concentration of (R)-1,2-Dimyristin exceeds its solubility limit under the current conditions. Consider the following troubleshooting steps:
-
Increase Detergent Concentration: Ensure your detergent concentration is significantly above its Critical Micelle Concentration (CMC).[1] Micelles are necessary to encapsulate the lipid.
-
Use Sonication: After initial vortexing, sonicate the solution. A bath sonicator is good for gentle mixing, while a probe sonicator (used carefully on ice to prevent overheating) can provide more energy to break up lipid aggregates and promote micelle formation.
-
Gently Heat the Solution: Briefly warming the solution to 30-40°C can increase the fluidity of the lipid and aid in dispersion. However, be cautious about the thermal stability of other components in your buffer.
-
Reduce (R)-1,2-Dimyristin Concentration: If the problem persists, you may be attempting to create a solution that is too concentrated. Try lowering the final concentration of the lipid.
Question: My solution looks clear initially, but a precipitate forms over time or when stored at 4°C. What should I do?
Answer: This suggests that the solution is metastable.
-
Check the Cloud Point: Some non-ionic detergents have a "cloud point," a temperature above which they phase-separate from the solution.[1] Ensure your working and storage temperatures are below the detergent's cloud point.
-
Fresh Preparations are Best: Due to the inherent instability of these preparations, it is highly recommended to prepare the (R)-1,2-Dimyristin working solution fresh for each experiment.
-
Storage Conditions: If short-term storage is necessary, store at room temperature if all components are stable, as cold temperatures can sometimes promote precipitation of lipids and detergents.
Frequently Asked Questions (FAQs)
What is (R)-1,2-Dimyristin and why is it used in research? (R)-1,2-Dimyristin (also known as 1,2-dimyristoyl-sn-glycerol) is a synthetic diacylglycerol (DAG). In cell biology, DAGs act as crucial second messengers.[2] (R)-1,2-Dimyristin is used experimentally to directly activate Protein Kinase C (PKC) and other DAG-effector proteins, bypassing the need for upstream receptor stimulation and phospholipase C activity.[2][3] This allows for the specific investigation of DAG-mediated signaling pathways.
How should I prepare a stock solution of (R)-1,2-Dimyristin? A stock solution should be prepared in a non-polar organic solvent in which the lipid is freely soluble. Common choices include chloroform, ethanol, or DMSO. Store the organic stock solution in a tightly sealed glass vial at -20°C or -80°C to prevent solvent evaporation and degradation.
Which detergent should I choose for solubilization? The choice of detergent depends on the downstream application.
-
Non-ionic detergents like Triton™ X-100 or octyl-glucoside are generally milder and less likely to denature proteins, making them suitable for enzyme assays or cell-based studies.[1][4]
-
Zwitterionic detergents such as CHAPS can also be effective for solubilizing lipids while preserving protein structure.[5] It is critical to work at a detergent concentration above its CMC to ensure the formation of micelles that can solubilize the lipid.[1]
Quantitative Data for Solubilization
The following table provides Critical Micelle Concentration (CMC) values for commonly used detergents to aid in designing your solubilization protocol. Using a detergent concentration 2-5 times its CMC is a good starting point.
| Detergent | Type | CMC (mM) | CMC (% w/v) | Notes |
| Triton™ X-100 | Non-ionic | ~0.24 | ~0.015 | Mild, non-denaturing. Can interfere with UV-Vis protein quantification at 280 nm.[6] |
| CHAPS | Zwitterionic | 6 - 10 | ~0.4 - 0.6 | Non-denaturing, useful for preserving protein structure.[5] |
| n-Octyl-β-D-glucoside | Non-ionic | 20 - 25 | ~0.7 | Mild, non-denaturing, and easily dialyzable. |
Experimental Protocols & Visualizations
Protocol: Preparation of a (R)-1,2-Dimyristin Working Solution
This protocol describes a common method for preparing a micellar solution of (R)-1,2-Dimyristin suitable for biochemical assays.
Materials:
-
(R)-1,2-Dimyristin
-
Chloroform or Ethanol (for stock solution)
-
Triton™ X-100 or another suitable detergent
-
Aqueous experimental buffer (e.g., HEPES, Tris)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Sonicator (bath or probe)
-
Vortex mixer
Methodology:
-
Prepare Stock Solution: Dissolve (R)-1,2-Dimyristin in chloroform or ethanol to a known concentration (e.g., 10 mg/mL).
-
Aliquot Lipid: In a clean glass vial, add the required volume of the stock solution for your final desired concentration.
-
Evaporate Solvent: Dry the lipid to a thin film at the bottom of the vial using a gentle stream of nitrogen or argon gas. This step is crucial to remove the organic solvent, which can interfere with biological systems.
-
Prepare Detergent Buffer: Prepare your aqueous buffer containing the chosen detergent at a concentration well above its CMC (e.g., for Triton™ X-100, use 0.5 mM).
-
Resuspend Lipid Film: Add the detergent-containing buffer to the dried lipid film.
-
Disperse and Solubilize: Vortex the vial vigorously for 2-5 minutes. The solution will likely appear cloudy.
-
Sonicate: Place the vial in a bath sonicator for 10-20 minutes, or until the solution becomes clear or uniformly translucent. Monitor the temperature to avoid overheating.
-
Final Check: The final solution should be clear. Any visible precipitate indicates that solubilization has failed.
Below is a workflow diagram illustrating this solubilization process.
Signaling Pathway: Activation of Protein Kinase C
(R)-1,2-Dimyristin acts as an analog of endogenous diacylglycerol (DAG) to activate Protein Kinase C (PKC). This is a key event in many cellular signaling cascades. The simplified diagram below illustrates this activation mechanism.
References
- 1. youtube.com [youtube.com]
- 2. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How Triton X-100 Enhances Protein Solubilization in Mass Spectrometry [eureka.patsnap.com]
Preventing acyl chain migration in (R)-1,2-Dimyristin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent acyl chain migration in (R)-1,2-Dimyristin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is acyl chain migration in (R)-1,2-Dimyristin?
A1: Acyl chain migration is a non-enzymatic intramolecular isomerization process where a fatty acyl chain moves from one hydroxyl group of the glycerol backbone to another. In (R)-1,2-Dimyristin, the myristoyl group at the sn-2 position can migrate to the sn-3 position, resulting in the formation of the more thermodynamically stable (R)-1,3-Dimyristin. This isomerization can lead to a loss of biological activity, as the sn-1,2 configuration is often crucial for interacting with specific cellular targets, such as Protein Kinase C (PKC).
Q2: What are the primary factors that promote acyl chain migration?
A2: The main factors that accelerate acyl chain migration are:
-
High Temperatures: Elevated temperatures provide the activation energy needed for the acyl group to migrate.
-
pH: Both acidic and alkaline conditions can catalyze the reaction. The migration rate is generally lowest at a slightly acidic pH of 4-5.[1]
-
Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.
-
Presence of Catalysts: Lewis acids or bases, and even certain chromatographic media like silica gel, can catalyze the migration.
Q3: How can I store (R)-1,2-Dimyristin to minimize isomerization?
A3: To ensure the stability of (R)-1,2-Dimyristin, it should be stored as a solid in a tightly sealed container at -20°C or lower. If it is in an organic solvent, it should be stored at -80°C. It is advisable to use a non-polar solvent for long-term storage if a solution is necessary.
Q4: Which analytical techniques can be used to detect and quantify acyl chain migration?
A4: Several analytical techniques can separate and quantify 1,2- and 1,3-diacylglycerol isomers:
-
Thin-Layer Chromatography (TLC): A straightforward method to qualitatively assess the presence of the 1,3-isomer.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis, often coupled with a mass spectrometer (LC-MS) for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the 1,2- and 1,3-isomers and provide quantitative information on their relative amounts.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with (R)-1,2-Dimyristin.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity (e.g., in PKC activation assays). | Acyl chain migration from the active 1,2-isomer to the inactive 1,3-isomer. | 1. Verify Isomeric Purity: Analyze the (R)-1,2-Dimyristin stock and working solutions using TLC, HPLC, or NMR to determine the percentage of the 1,3-isomer. 2. Optimize Handling Procedures: Review your experimental protocol for steps that could promote migration (e.g., high temperatures, inappropriate pH, prolonged storage in polar solvents). Refer to the detailed experimental protocols below. 3. Prepare Fresh Solutions: Prepare fresh solutions of (R)-1,2-Dimyristin immediately before each experiment. |
| Poor solubility of (R)-1,2-Dimyristin in aqueous buffers or cell culture media. | (R)-1,2-Dimyristin is a highly lipophilic molecule with low aqueous solubility. | 1. Use of a Carrier Solvent: Dissolve the lipid in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system. 2. Liposome Formulation: Incorporate (R)-1,2-Dimyristin into liposomes to facilitate its delivery in aqueous environments. See the protocol for liposome preparation below. 3. Complex with BSA: Bovine serum albumin (BSA) can be used to increase the solubility of lipids in aqueous solutions. |
| Formation of a precipitate when adding the (R)-1,2-Dimyristin stock solution to aqueous media. | The concentration of the lipid exceeds its solubility limit in the final solution, or the organic solvent is immiscible with the aqueous phase. | 1. Reduce Final Concentration: Lower the final concentration of (R)-1,2-Dimyristin in the working solution. 2. Optimize Solvent Addition: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even dispersion. 3. Pre-warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) can temporarily increase solubility during preparation. However, prolonged heating should be avoided to prevent acyl migration. |
| Evidence of acyl migration after purification on a silica gel column. | Silica gel has a slightly acidic surface that can catalyze acyl migration, especially with prolonged exposure. | 1. Minimize Contact Time: Perform the chromatography as quickly as possible. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel. 3. Alternative Purification Methods: If possible, use non-chromatographic purification methods like crystallization at low temperatures. |
Quantitative Data on Acyl Migration
| Condition | Half-life of Isomerization (t½) | Reference |
| Neat melt at 74°C | 18 hours | [2] |
| In an organic solvent at room temperature | A few days | [2] |
| In a polar solvent (sodium phosphate buffer, pH 7.0) at 62°C | 1-2 hours | [2] |
| On dry silica gel (TLC plate) at 24°C | Less than 1 hour | [2] |
Experimental Protocols
1. Preparation of a Stock Solution of (R)-1,2-Dimyristin
-
Objective: To prepare a concentrated stock solution while minimizing acyl migration.
-
Materials: (R)-1,2-Dimyristin, anhydrous ethanol or DMSO, amber glass vial.
-
Procedure:
-
Weigh the desired amount of (R)-1,2-Dimyristin in a sterile amber glass vial.
-
Add the required volume of anhydrous ethanol or DMSO to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Gently warm the vial in a water bath at a temperature not exceeding 37°C to aid dissolution.
-
Vortex briefly until the lipid is completely dissolved.
-
Store the stock solution at -80°C. For frequent use, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
2. Preparation of (R)-1,2-Dimyristin-Containing Liposomes
-
Objective: To incorporate (R)-1,2-Dimyristin into a lipid bilayer for delivery in aqueous systems.
-
Materials: (R)-1,2-Dimyristin, a primary phospholipid (e.g., DOPC), chloroform, round-bottom flask, rotary evaporator, hydration buffer (e.g., PBS, pH 7.4), extruder with polycarbonate membranes.
-
Procedure:
-
In a clean round-bottom flask, co-dissolve (R)-1,2-Dimyristin and the primary phospholipid in chloroform at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. The water bath temperature should be kept as low as possible, ideally close to room temperature.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer and vortexing. The buffer should be at room temperature.
-
To create unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be done at room temperature if possible.
-
3. Introducing (R)-1,2-Dimyristin into Cell Culture Media
-
Objective: To add (R)-1,2-Dimyristin to cell culture media for cell-based assays.
-
Materials: Prepared stock solution of (R)-1,2-Dimyristin, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the (R)-1,2-Dimyristin stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
While gently vortexing the medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Use the prepared medium immediately to treat the cells. Do not store the medium containing (R)-1,2-Dimyristin for extended periods.
-
4. Extraction of Diacylglycerols from Cells
-
Objective: To extract total lipids from cells for the analysis of diacylglycerol content, with minimal acyl migration during the extraction process.
-
Materials: Cell pellet, ice-cold PBS (pH 7.4), chloroform, methanol, 0.9% NaCl solution, centrifuge.
-
Procedure (modified Folch method):
-
Harvest cells and wash twice with ice-cold PBS.
-
Pellet the cells by centrifugation at a low speed.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. All solvents should be pre-chilled.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 30 seconds.
-
Centrifuge at low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the lipid extract in a suitable solvent for downstream analysis and analyze immediately or store at -80°C.
-
Visualizations
Caption: The process of acyl chain migration from the biologically active (R)-1,2-Dimyristin to the less active (R)-1,3-Dimyristin, influenced by various promoting factors.
References
Optimizing the yield and purity of synthetic (R)-1,2-Dimyristin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the yield and purity of synthetic (R)-1,2-Dimyristin.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for producing chiral 1,2-diacylglycerols like (R)-1,2-Dimyristin?
A1: The synthesis of stereospecific 1,2-diacylglycerols (DAGs) like (R)-1,2-Dimyristin is challenging due to the potential for acyl migration to the more stable 1,3-diacylglycerol isomer. Common strategies involve:
-
Enzymatic Methods: Lipase-catalyzed reactions are widely used for their regio- and stereoselectivity.[1][2][3] These can involve the esterification of glycerol or the hydrolysis of triglycerides.[1][4] Lipases like those from Candida antarctica (Novozym 435) or Rhizomucor miehei are often employed.[2][4]
-
Chiral Pool Synthesis: This approach starts with a chiral precursor, such as (R)-solketal (isopropylidene glycerol), which protects the sn-3 hydroxyl group. The sn-1 and sn-2 positions are then acylated with myristic acid, followed by deprotection.
-
Asymmetric Synthesis: This involves creating the chiral center during the synthesis, for instance, through an asymmetric opening of a prochiral epoxide. One method involves using allyl bromide to prepare the chiral 1,2-diacylglycerol in four steps with a high enantiomeric excess.[5]
Q2: What is acyl migration and how can it be prevented?
A2: Acyl migration is the intramolecular transfer of an acyl group. In the context of 1,2-diacylglycerols, the acyl group from the sn-2 position can migrate to the sn-3 position, resulting in the more thermodynamically stable 1,3-diacylglycerol. This isomerization compromises the purity and biological activity of the desired 1,2-isomer. To minimize this:
-
Use Mild Reaction Conditions: Avoid high temperatures and harsh acidic or basic conditions during synthesis and purification.[5]
-
Appropriate Catalysts: Employ catalysts that do not promote migration. For instance, using ceric ammonium nitrate for deprotection can be effective under mild conditions.[5]
-
Proper Storage: Store the purified (R)-1,2-Dimyristin at low temperatures (e.g., -20°C) in an inert atmosphere to prevent degradation and isomerization.
Q3: Which purification methods are most effective for (R)-1,2-Dimyristin?
A3: Achieving high purity is critical. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a standard method for separating 1,2-diacylglycerols from starting materials, monoglycerides, triglycerides, and the 1,3-isomer.[2]
-
Sequential Recrystallization: This is a cost-effective alternative to chromatography, particularly for larger scales.[6][7] A common approach involves dissolving the crude product in a solvent like ethyl acetate and precipitating the desired compound at a lower temperature, followed by further purification steps.[7][8]
-
Molecular Distillation: This technique is effective for separating glycerides and is often used in industrial production.[9] It is particularly useful for removing volatile impurities and unreacted fatty acids.[4]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields can stem from several factors related to the reaction conditions and reagents.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if acyl migration is not a concern. For enzymatic reactions, ensure the lipase is active and not denatured. |
| Suboptimal Reagent Stoichiometry | Ensure the acyl donor (myristic acid or its derivative) is used in the correct molar ratio. A slight excess of the acyl donor may be necessary to drive the reaction to completion. |
| Poor Enzyme Activity (for enzymatic synthesis) | Use a fresh batch of lipase or ensure the immobilized enzyme has been stored correctly. The reaction medium's water activity is crucial; nearly anhydrous conditions are often required for esterification.[1] |
| Product Loss During Work-up | Optimize the extraction and washing steps. Emulsion formation can lead to significant product loss. If this occurs, consider adding brine to break the emulsion or using centrifugation. |
Q5: The final product is impure, with a significant amount of the 1,3-Dimyristin isomer. How can I improve the purity?
A5: The presence of the 1,3-isomer is a common problem caused by acyl migration.
Caption: Troubleshooting logic for high 1,3-isomer content.
Q6: My final product contains unreacted starting materials (e.g., myristic acid, monomyristin). How can I remove them?
A6: Residual starting materials indicate an incomplete reaction or inefficient purification.
| Impurity | Purification Strategy |
| Myristic Acid | - Aqueous Wash: Perform a mild basic wash (e.g., with a dilute solution of sodium bicarbonate) during the work-up to remove acidic impurities. - Vacuum Distillation: Free fatty acids can be removed by vacuum distillation.[10] |
| Monomyristin | - Chromatography: Silica gel chromatography can effectively separate monoglycerides from diglycerides. - Molecular Distillation: This method separates compounds based on molecular weight and is effective for removing monoglycerides. - Selective Precipitation: In some solvent systems, monoglycerides may precipitate out, allowing for separation. |
Experimental Protocols & Workflows
A generalized workflow for the synthesis and purification of (R)-1,2-Dimyristin is presented below.
Caption: General experimental workflow for (R)-1,2-Dimyristin.
Protocol 1: Lipase-Catalyzed Synthesis of (R)-1,2-Dimyristin
This protocol is a representative method using an enzymatic approach for stereoselectivity.
-
Materials: (R)-3-chloro-1,2-propanediol, Myristic acid, Immobilized Lipase B from Candida antarctica (Novozym 435), molecular sieves, and an appropriate organic solvent (e.g., 2-methyl-2-butanol).
-
Esterification:
-
In a round-bottom flask, combine (R)-3-chloro-1,2-propanediol and 2.2 equivalents of myristic acid in the solvent.
-
Add activated molecular sieves to remove water generated during the reaction.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
Stir the mixture under a nitrogen atmosphere at a controlled temperature (e.g., 50-60°C).
-
-
Reaction Monitoring:
-
Periodically take aliquots and analyze by TLC (e.g., using a solvent system of hexane:diethyl ether:acetic acid 55:15:0.5 v/v/v) to monitor the disappearance of starting material and the formation of the product.[11]
-
-
Work-up:
-
Once the reaction is complete, filter off the lipase and molecular sieves.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove excess myristic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Sequential Recrystallization
This protocol is adapted from methods used for similar lipids and offers a scalable purification strategy.[7]
-
Initial Precipitation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform).
-
Add a larger volume of a precipitating solvent like ethyl acetate (e.g., 18-fold by weight) and stir the mixture at a moderately elevated temperature (e.g., 50°C) for 1 hour.[7][8]
-
Allow the mixture to stand at a low temperature (e.g., 4°C) for 30 minutes to precipitate the product.[7][8]
-
-
Washing:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with cold ethyl acetate to remove soluble impurities.
-
-
Secondary Recrystallization:
-
Redissolve the precipitate in a small amount of warm chloroform.
-
Add cold acetone while agitating to induce recrystallization of the pure product.
-
Maintain at a low temperature (e.g., -6°C) for 1 hour.[8]
-
-
Final Product Isolation:
-
Collect the final precipitate by centrifugation.
-
Dry the solid under a stream of nitrogen and then under high vacuum to remove all residual solvents.
-
Caption: Key steps in the synthesis of (R)-1,2-Dimyristin.
References
- 1. EP0528815A1 - Stereoselective synthesis of 1,2-diglycerides and triglycerides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient asymmetric synthesis of diacylglycerols. [agris.fao.org]
- 6. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 10. US8440435B2 - Method for reducing 1,2-diglyceride content of an edible oil - Google Patents [patents.google.com]
- 11. KR100385625B1 - The isolation and purification method of high purity diglyceride - Google Patents [patents.google.com]
Troubleshooting aggregation issues in (R)-1,2-Dimyristin vesicles
Welcome to the technical support center for (R)-1,2-Dimyristin (DMPC) vesicles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common aggregation issues encountered during experimental work.
Troubleshooting Guides
This section provides answers to specific problems you might encounter with DMPC vesicle aggregation.
Q1: My DMPC vesicle suspension appears cloudy and shows visible aggregates immediately after preparation. What are the likely causes and how can I fix this?
A1: Cloudiness and visible aggregation immediately following preparation often point to issues with the formulation and processing steps. Here are the primary factors to consider:
-
Incomplete Hydration: The lipid film may not have been fully hydrated. Ensure the hydration buffer is added at a temperature above the main phase transition temperature (Tm) of DMPC, which is approximately 23-24°C.[1][2] Agitation, such as gentle vortexing, during hydration is crucial for the formation of a homogenous suspension of multilamellar vesicles (MLVs).[3][4]
-
Incorrect Temperature During Processing: All processing steps, including extrusion and sonication, should be performed above the Tm of DMPC.[5][6] Processing below this temperature can lead to the formation of unstable, irregular structures that are prone to aggregation.
-
High Lipid Concentration: Very high concentrations of DMPC can increase the likelihood of aggregation. If you are observing persistent aggregation, consider preparing your vesicles at a lower lipid concentration.
-
Inadequate Size Reduction: If you are preparing large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), incomplete extrusion or sonication can result in a heterogeneous population of vesicles with a high polydispersity index (PDI), which can contribute to instability and aggregation.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate aggregation issues.
Q2: My DMPC vesicle suspension was stable initially but started to aggregate during storage. What factors contribute to this delayed aggregation?
A2: Delayed aggregation can be frustrating. The primary culprits are typically related to storage conditions and the inherent stability of the vesicle formulation over time.
-
Storage Temperature: While DMPC vesicles are notably more stable against aggregation upon cooling compared to other saturated phospholipids like DPPC and DSPC, storing them for extended periods at temperatures below their Tm can still lead to changes in vesicle structure and potential aggregation.[9][10] Storage at 4°C is common, but it's crucial to monitor for any signs of instability over time.[11]
-
pH and Ionic Strength of the Buffer: The pH and ionic strength of the storage buffer can significantly impact vesicle stability.[11][12] For neutral DMPC vesicles, a pH close to neutral (pH 7.0-7.4) is generally recommended.[13] Very low pH (e.g., below 4) can alter the headgroup conformation and lead to instability.[12] High ionic strength can screen surface charges and reduce electrostatic repulsion between vesicles, potentially leading to aggregation.
-
Lipid Hydrolysis: Over time, phospholipids can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids. These degradation products can alter the membrane properties and induce vesicle fusion or aggregation. Storing vesicles at low temperatures (e.g., 4°C) can slow down this process.
-
Inclusion of Cholesterol: The presence of cholesterol can significantly enhance the stability of DMPC vesicles by modulating membrane fluidity and reducing permeability.[8][14] Formulations without cholesterol may be more prone to aggregation over time.
Key Stability Factors:
References
- 1. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.polymtl.ca [publications.polymtl.ca]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. liposomes.ca [liposomes.ca]
- 6. pubcompare.ai [pubcompare.ai]
- 7. scispace.com [scispace.com]
- 8. Cholesterol Levels Affect the Performance of AuNPs-Decorated Thermo-Sensitive Liposomes as Nanocarriers for Controlled Doxorubicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Vesicle Aggregation Induced by Cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Purification of (R)-1,2-Dimyristin
Welcome to the technical support center for the purification of (R)-1,2-Dimyristin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity (R)-1,2-Dimyristin from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of (R)-1,2-Dimyristin.
FAQ 1: What are the most common impurities in a crude (R)-1,2-Dimyristin reaction mixture?
Common impurities can include unreacted starting materials, byproducts, and isomers. These typically are:
-
Monoglycerides (1- and 2-monomyristin): Formed from incomplete esterification of glycerol.
-
Triglycerides (Trimyristin): Resulting from over-esterification.[1][2]
-
Residual Myristic Acid: Unreacted fatty acid starting material.
-
1,3-Dimyristin: An isomeric byproduct that can form, particularly under non-ideal reaction or purification conditions like high temperatures.
-
Catalyst and Reagent Residues: Depending on the synthetic route, these may also be present.
Troubleshooting Guide: Identifying Impurities
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected spots on TLC plate | Presence of multiple glyceride species (mono-, di-, triglycerides) or residual fatty acids. | Run co-spots with available standards of monomyristin, trimyristin, and myristic acid to identify the impurities. Use a solvent system that provides good separation of these lipid classes (e.g., hexane:diethyl ether:acetic acid).[3] |
| Broad or multiple peaks in HPLC analysis | Isomeric impurities (e.g., 1,3-dimyristin) or other closely related byproducts. | Optimize the HPLC method, potentially using a different stationary phase or mobile phase gradient to improve resolution. |
| Low melting point of the purified product | Presence of impurities that depress the melting point. | Further purify the product using the techniques outlined below. Use Differential Scanning Calorimetry (DSC) for accurate melting point determination.[4][5] |
FAQ 2: Which purification technique is best for (R)-1,2-Dimyristin?
The choice of purification technique depends on the scale of the purification and the nature of the impurities. The two primary methods are:
-
Column Chromatography: Highly effective for separating different lipid classes and isomers. It is suitable for obtaining very high purity material, especially at a lab scale.[6][7]
-
Recrystallization: A scalable and cost-effective method for removing many impurities.[4][5][8] It is particularly useful for removing less soluble or more soluble impurities. Often, a combination of both techniques yields the best results.
Troubleshooting Guide: Purification Issues
| Observed Issue | Potential Cause | Recommended Action |
| Poor separation during column chromatography | Incorrect solvent system or stationary phase. | Optimize the mobile phase polarity based on TLC analysis. A common stationary phase is silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., diethyl ether or ethyl acetate) is often effective. |
| Low yield after recrystallization | The product is too soluble in the chosen solvent, or too much solvent was used. The cooling process was too rapid. | Screen for a solvent or solvent mixture in which (R)-1,2-Dimyristin has high solubility at elevated temperatures and low solubility at cooler temperatures. Ensure the minimum amount of hot solvent is used to dissolve the crude product. Allow the solution to cool slowly to promote the formation of pure crystals.[8][9] |
| Product oils out instead of crystallizing | The solvent is not appropriate, or the impurity level is very high. | Try a different recrystallization solvent or solvent system. If impurities are high, first purify by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product. |
| Isomerization to 1,3-Dimyristin during purification | Exposure to high temperatures, or acidic/basic conditions. | Avoid excessive heat during solvent evaporation. Distillation is generally not recommended as it can cause rearrangement to the 1,3-diacyl glyceride.[1] Ensure the silica gel used for chromatography is neutral if acyl migration is a concern. |
Experimental Protocols
Below are detailed methodologies for key experiments in the purification and analysis of (R)-1,2-Dimyristin.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for the qualitative analysis of the crude reaction mixture and purified fractions.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
Visualization Reagent: 10% phosphomolybdic acid in ethanol or iodine vapor.
-
Heat gun
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow the chamber to equilibrate for at least 15 minutes.
-
Dissolve small amounts of the crude reaction mixture and any purified fractions in a volatile solvent like chloroform or dichloromethane.
-
Using a spotting capillary, apply small spots of the dissolved samples onto the baseline of the TLC plate.
-
Place the TLC plate in the equilibrated developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
For visualization, either place the dried plate in a chamber with iodine crystals or spray it with the phosphomolybdic acid solution.
-
If using phosphomolybdic acid, gently heat the plate with a heat gun until dark spots appear against a greenish-yellow background.
-
Calculate the Retention Factor (Rf) for each spot.
Expected Rf Values:
| Compound | Typical Rf Value * |
| Trimyristin (Triglyceride) | ~0.8 - 0.9 |
| (R)-1,2-Dimyristin (Diglyceride) | ~0.4 - 0.5 |
| Myristic Acid (Fatty Acid) | ~0.3 - 0.4 |
| Monomyristin (Monoglyceride) | ~0.1 - 0.2 |
*Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of (R)-1,2-Dimyristin from byproducts using silica gel chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Elution solvents: Hexane, Diethyl Ether (or Ethyl Acetate)
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial elution solvent). Load the sample carefully onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system, such as 100% hexane or a hexane:diethyl ether mixture with a low percentage of diethyl ether (e.g., 95:5).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, sequentially increase the proportion of diethyl ether.
-
Collect fractions and analyze them by TLC (using Protocol 1) to identify which fractions contain the pure (R)-1,2-Dimyristin.
-
Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C to prevent acyl migration.
Elution Order:
| Eluting Compound | Approximate Diethyl Ether % in Hexane |
| Trimyristin | 5-10% |
| (R)-1,2-Dimyristin | 20-40% |
| Myristic Acid | 40-60% (may require acetic acid in eluent) |
| Monomyristin | 60-80% |
Protocol 3: Purification by Recrystallization
This protocol is for purifying (R)-1,2-Dimyristin that is already partially pure.
Materials:
-
Crystallization dish or Erlenmeyer flask
-
Hot plate/stirrer
-
Recrystallization solvent (e.g., acetone, ethyl acetate, or hexane)[4][5]
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude or partially purified (R)-1,2-Dimyristin in the crystallization vessel.
-
Add a small amount of the chosen recrystallization solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.
-
Once dissolved, remove the vessel from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the vessel can be placed in a refrigerator or ice bath.
-
Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum. The purity should be assessed by TLC, HPLC, or melting point analysis.
Visualizations
Caption: Workflow for the purification of (R)-1,2-Dimyristin.
References
- 1. EP0528815A1 - Stereoselective synthesis of 1,2-diglycerides and triglycerides - Google Patents [patents.google.com]
- 2. CA1333909C - Process for the recovery of monoglycerides and diglycerides from a mixture containing mono-,di- and triglycerides - Google Patents [patents.google.com]
- 3. aocs.org [aocs.org]
- 4. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 5. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. library.aocs.org [library.aocs.org]
- 8. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of crystallization mechanism of high-purity diacylglycerol from nano-crystal to three dimensional-network by controlling cooling rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the long-term stability of (R)-1,2-Dimyristin formulations
This guide provides researchers, scientists, and drug development professionals with essential information for improving the long-term stability of (R)-1,2-Dimyristin formulations. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in (R)-1,2-Dimyristin formulations?
A1: The primary causes of instability in lipid-based formulations, including those with (R)-1,2-Dimyristin (also known as DMPC), are chemical degradation and physical changes.[1]
-
Chemical Instability: The most common forms are hydrolysis and oxidation.[1][2] Hydrolysis involves the breakdown of the ester bonds in the phospholipid, which can be catalyzed by acidic or basic conditions.[2][3] This process can lead to the formation of lysolipids, which act as detergents and can destabilize the formulation, causing leakage of encapsulated contents.[2] Oxidation typically occurs at any unsaturated bonds within the lipid structure, though this is less of a concern for saturated lipids like dimyristin unless impurities are present.[2][4]
-
Physical Instability: This includes particle aggregation, fusion, and changes in particle size distribution over time.[1] These changes can be influenced by storage temperature, pH, and interactions between particles.[5] Drug leakage from the lipid nanoparticles is another significant physical stability issue.[3][6]
Q2: How does pH affect the stability of the formulation?
A2: The pH of the formulation buffer is critical for stability. Acidic or alkaline conditions can accelerate the hydrolysis of the phospholipid's ester bonds.[2] Specifically, acid-catalyzed hydrolysis is autocatalytic because the reaction produces protons (H+), further speeding up degradation.[2] Therefore, maintaining an optimal pH with an appropriate buffer system is essential. However, high concentrations of some buffers can also negatively impact stability.[2] For some lipid nanoparticle (LNP) systems, a lower pH can surprisingly enhance stability by increasing the protonation of amine groups in ionizable lipids, which stabilizes the interaction with negatively charged cargo like siRNA.[5]
Q3: What role does cholesterol play in formulation stability?
A3: Cholesterol is often included in lipid formulations to modulate membrane fluidity and stability. It inserts into the lipid bilayer, increasing its mechanical strength and rigidity.[6] This reduces the permeability of the membrane to encapsulated hydrophilic drugs, thereby preventing leakage and enhancing retention.[6] However, the presence of cholesterol can also hinder the intracellular trafficking of lipid nanoparticles.
Q4: What are the ideal storage conditions for (R)-1,2-Dimyristin formulations?
A4: Ideal storage conditions are critical for maintaining long-term stability.
-
Temperature: Generally, storing lipid formulations at refrigerated temperatures (2-8°C) is recommended to slow down chemical degradation and reduce the kinetic energy of particles, which helps prevent aggregation. The phase transition temperature (Tc) of the lipid is a key factor; for DMPC, this is around 24°C. Storage below the Tc maintains the lipids in a more stable gel state.
-
Light: Exposure to light, particularly UV light, can promote oxidation. Therefore, formulations should be stored in light-protected containers.
-
Atmosphere: To prevent oxidation, the formulation can be prepared using degassed buffers and stored under an inert atmosphere, such as nitrogen or argon.[2]
Q5: Is lyophilization (freeze-drying) a good strategy to improve long-term stability?
A5: Yes, lyophilization can significantly improve the long-term stability of lipid nanoparticle formulations by removing water, which is a key reactant in hydrolysis. This converts the liquid formulation into a solid powder that is less susceptible to both chemical and physical degradation during storage. However, the freezing and drying processes can themselves induce stress and cause particle aggregation. To prevent this, cryoprotectants must be added to the formulation before lyophilization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size / Aggregation During Storage | 1. Inappropriate Storage Temperature: Storing near or above the lipid's phase transition temperature (Tc) increases fluidity and collision frequency. 2. Suboptimal pH or Ionic Strength: Surface charge of particles is insufficient to prevent aggregation. 3. Freeze-Thaw Stress: Formation of ice crystals during freezing can disrupt particle structure. 4. Hydrolysis: Formation of fusogenic lysolipids can induce aggregation.[2] | 1. Store at a controlled temperature, typically 2-8°C. 2. Optimize the pH and ionic strength of the buffer to ensure sufficient electrostatic repulsion. Measure the zeta potential to confirm surface charge. 3. If lyophilizing, use an effective cryoprotectant (e.g., trehalose, sucrose) at an appropriate concentration (e.g., 12.5%). 4. Buffer the formulation to a pH that minimizes hydrolysis (typically near neutral). |
| Drug Leakage from Nanoparticles | 1. High Membrane Fluidity: Formulation stored above the lipid's Tc. 2. Lipid Degradation: Hydrolysis of phospholipids creates pores or destabilizes the bilayer.[1][2] 3. High Drug-to-Lipid Ratio: The drug may not be fully encapsulated or may disrupt the bilayer structure. 4. Interaction with External Components: Serum components in in vitro assays can extract lipids or drug molecules.[3] | 1. Incorporate cholesterol to increase bilayer rigidity and reduce permeability.[6] 2. Ensure proper pH control and consider storing under an inert atmosphere to minimize degradation.[2] 3. Optimize the drug-to-lipid ratio during the formulation process. 4. For in vitro studies, evaluate leakage in the presence of serum to understand the formulation's stability under physiological conditions. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: Purity and quality of (R)-1,2-Dimyristin and other excipients can vary. 2. Inconsistent Process Parameters: Minor changes in mixing speed, temperature, or solvent ratios during preparation.[7] 3. Analytical Method Variability: Inconsistent sample preparation or instrument calibration. | 1. Source high-purity lipids from a reputable supplier and perform quality control on incoming materials.[8] 2. Standardize all manufacturing parameters. Microfluidic-based synthesis can offer superior control and reproducibility over conventional methods.[7] 3. Validate all analytical methods and ensure consistent execution of protocols. |
| Evidence of Chemical Degradation (e.g., appearance of new peaks in HPLC) | 1. Hydrolysis: Breakdown of the ester linkages in the phospholipid.[9] 2. Oxidation: Degradation of lipids due to reaction with oxygen, often initiated by light, heat, or metal ions.[8] | 1. Adjust and buffer the formulation pH to a range that minimizes hydrolysis. 2. Add antioxidants (e.g., BHA, BHT, Vitamin E) to the formulation.[8] Prepare and store the formulation under an inert gas (e.g., nitrogen, argon) and protect from light.[2] |
Quantitative Data Summary
Table 1: Effect of Cryoprotectants on Particle Size of Solid Lipid Nanoparticles (SLNs) After Lyophilization
| Cryoprotectant | Concentration (%) | Mean Particle Size (nm) Before Lyophilization | Mean Particle Size (nm) After Reconstitution |
| None | 0 | 97 | >8000 |
| Trehalose | 12.5 | 97 | ~100 |
| Sucrose | 12.5 | 97 | ~110 |
| Glucose | 12.5 | 97 | ~150 |
| Glycerol | 12.5 | 97 | ~200 |
| (Data adapted from studies on tricaprin SLNs, demonstrating the critical role of cryoprotectants, with trehalose and sucrose being most effective) |
Diagrams and Workflows
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. encapsula.com [encapsula.com]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Chemical hydrolysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of (R)-1,2-Dimyristin
Welcome to the technical support center for (R)-1,2-Dimyristin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of (R)-1,2-Dimyristin. Below you will find troubleshooting guides and frequently asked questions to ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our lipid nanoparticle (LNP) formulation, which we suspect is due to batch-to-batch variability of (R)-1,2-Dimyristin. What are the common causes of this variability?
A1: Batch-to-batch variability of synthetically derived lipids like (R)-1,2-Dimyristin can stem from several factors during its synthesis and purification. The most common causes include:
-
Purity Variations: The overall purity of (R)-1,2-Dimyristin can differ between batches. Even small differences in purity can impact the physicochemical properties of your formulation.
-
Presence of Impurities: The type and concentration of impurities can vary. Key impurities to be aware of include:
-
Positional Isomers: The presence of the sn-1,3-dimyristoyl-glycerol isomer can alter membrane fluidity and packing.
-
Mono- and Triglycerides: Residual mono-myristoyl-glycerol or the formation of trimyristin can affect the stability and encapsulation efficiency of lipid-based delivery systems.
-
Free Fatty Acids: Residual myristic acid can impact the pH of the formulation and influence the surface charge of nanoparticles.
-
Residual Solvents and Reagents: Solvents or reagents used in the synthesis and purification process may remain in the final product, potentially affecting its solubility and toxicity.
-
-
Chiral Purity: The presence of the (S)-enantiomer can affect the lipid's interaction with chiral molecules and biological systems.
-
Physical Properties: Variations in crystallinity, melting point, and solubility can arise from differences in the manufacturing process, leading to inconsistencies in formulation preparation.
To mitigate these issues, it is crucial to source high-purity (R)-1,2-Dimyristin and to analytically characterize each new batch before use.
Q2: What are the key quality control (QC) parameters we should assess for each new batch of (R)-1,2-Dimyristin?
A2: A comprehensive QC assessment of each new batch is essential for reproducible research. We recommend evaluating the following parameters:
| Parameter | Typical Specification | Analytical Method(s) |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure of (R)-1,2-Dimyristin | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by TLC) | ≥98.0% | Thin-Layer Chromatography (TLC) |
| Chiral Purity | Report value (typically ≥98% R-enantiomer) | Chiral HPLC or NMR with a chiral derivatizing agent |
| Positional Isomer (sn-1,3) | Report value (typically ≤2%) | HPLC, ¹³C NMR |
| Free Myristic Acid | Report value (typically ≤0.5%) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Melting Point | 58-61°C | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in chloroform | Visual Inspection |
Q3: We have identified the presence of the sn-1,3-dimyristoyl-glycerol isomer in our batch of (R)-1,2-Dimyristin. How can this impurity affect our experiments?
A3: The presence of the sn-1,3-dimyristoyl-glycerol isomer can significantly impact the properties of lipid-based formulations. The different positioning of the acyl chains affects the molecule's overall shape and polarity. This can lead to:
-
Altered Membrane Properties: The sn-1,3 isomer packs differently within a lipid bilayer compared to the sn-1,2 isomer, which can alter membrane fluidity, permeability, and phase transition temperature.
-
Reduced Stability of Formulations: Inconsistent packing can lead to instability in liposomes and lipid nanoparticles, potentially causing drug leakage or particle aggregation over time.
-
Inconsistent Drug Release Profiles: Changes in membrane properties can affect the rate at which an encapsulated drug is released from the lipid carrier.
-
Variable Biological Activity: As diacylglycerols are signaling molecules, the presence of different isomers can lead to varied interactions with enzymes like Protein Kinase C (PKC), potentially affecting cellular responses.
It is advisable to quantify the level of the sn-1,3 isomer in each batch to ensure it is within an acceptable range for your application.
Troubleshooting Guides
Problem 1: Inconsistent Particle Size and Polydispersity Index (PDI) in Lipid Nanoparticle (LNP) Formulations
This guide provides a systematic approach to troubleshooting variability in LNP size and PDI, which may be linked to the quality of (R)-1,2-Dimyristin.
Overcoming poor crystallization of (R)-1,2-Dimyristin for structural studies
Welcome to the technical support center for the structural studies of (R)-1,2-Dimyristin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of (R)-1,2-Dimyristin.
Troubleshooting Crystallization of (R)-1,2-Dimyristin
Poor crystallization is a common hurdle in the structural determination of lipids. The following guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am not getting any crystals. What are the initial parameters I should check?
Answer: When no crystals are formed, it is crucial to revisit the fundamental parameters of your crystallization setup. Ensure that the concentration of (R)-1,2-Dimyristin is appropriate; it should be high enough to reach supersaturation but not so high that it leads to amorphous precipitation. Verify the purity of your sample, as impurities can significantly inhibit crystallization.[1] Finally, confirm that the chosen solvent system is suitable for dissolving (R)-1,2-Dimyristin and that the temperature is optimal for inducing nucleation.
Question: My sample is precipitating as an oil or amorphous solid. How can I promote the formation of single crystals?
Answer: Oiling out or amorphous precipitation occurs when nucleation is too rapid and disordered. To encourage the growth of well-ordered single crystals, you should aim to slow down the crystallization process. This can be achieved by:
-
Reducing the concentration of (R)-1,2-Dimyristin in your crystallization drop.
-
Slowing the rate of solvent evaporation in vapor diffusion setups. This can be done by decreasing the concentration of the precipitant in the reservoir or by increasing the volume of the crystallization drop.
-
Lowering the crystallization temperature. Slower cooling rates often lead to the formation of larger, more ordered crystals.[2]
-
Screening a wider range of solvents and precipitants. A different solvent system may alter the solubility and promote a more favorable crystallization pathway.
Question: I am observing very small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger crystals?
Answer: The formation of small, needle-like crystals suggests that the nucleation rate is high, but crystal growth is limited. To obtain larger single crystals, you can try the following:
-
Micro-seeding: Introduce a tiny, pre-existing crystal into a fresh, equilibrated crystallization drop. This provides a template for growth and can lead to larger, more well-defined crystals.
-
Optimize the temperature: Systematically vary the crystallization temperature. Sometimes a slight increase or decrease in temperature can significantly impact crystal size.
-
Additive screening: The presence of small amounts of additives can sometimes influence crystal habit and promote the growth of larger crystals.
Question: My crystals are polymorphic, and I am getting inconsistent diffraction data. How can I control polymorphism?
Answer: Lipids are known to exhibit polymorphism, crystallizing in different forms (e.g., α, β', β) with distinct physical properties.[3] To control polymorphism and obtain a single, stable crystal form, consider the following:
-
Control the cooling rate: Slow cooling generally favors the formation of more stable polymorphs.
-
Solvent selection: The solvent can influence which polymorphic form is favored. Experiment with solvents of different polarities.
-
Annealing: This process involves temperature cycling, which can promote the transition from a less stable to a more stable crystalline form.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of lipids like (R)-1,2-Dimyristin?
A1: The most critical factors include the purity of the lipid, the choice of solvent and precipitant, the concentration of the lipid, the temperature, and the rate of cooling or solvent evaporation.[2][3] The interplay of these factors determines the success of crystallization.
Q2: What is a good starting point for screening crystallization conditions for (R)-1,2-Dimyristin?
A2: A good starting point is to use a sparse matrix screening approach with a variety of solvents and precipitants.[4] Based on the amphipathic nature of (R)-1,2-Dimyristin, consider solvent systems that can solubilize both the hydrophobic acyl chains and the more polar glycerol backbone. Refer to the data table below for suggested starting conditions.
Q3: Are there alternative techniques if I cannot obtain crystals suitable for X-ray crystallography?
A3: Yes. If obtaining large single crystals proves to be challenging, Microcrystal Electron Diffraction (MicroED) is a powerful alternative.[5] This cryo-EM technique can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction.[6][7]
Q4: How can I prepare my (R)-1,2-Dimyristin sample for MicroED analysis?
A4: Sample preparation for MicroED involves applying a small volume of the nanocrystal slurry to a transmission electron microscopy (TEM) grid.[5] The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane to vitrify the sample.[6] This preserves the crystals in a near-native state for data collection.
Quantitative Data Summary
The following table provides suggested starting conditions for the crystallization screening of (R)-1,2-Dimyristin based on general principles of lipid crystallization.
| Parameter | Suggested Starting Conditions | Notes |
| Concentration | 1-20 mg/mL | Start with a range of concentrations to find the optimal supersaturation point. |
| Solvent Systems | Chloroform/Methanol mixtures (e.g., 2:1, 1:1)[8] | A co-solvent system can help to fully solubilize the lipid. |
| Toluene/Ethanol mixtures | Toluene can dissolve the acyl chains, while ethanol helps with the polar head group. | |
| Acetone | Often used for fatty acid and glyceride crystallization.[9] | |
| Precipitants (for Vapor Diffusion) | Isopropanol, Ethanol, Hexane | These will act as anti-solvents to induce crystallization. |
| Temperature | 4°C, Room Temperature (~20°C), 37°C | Temperature can significantly affect solubility and crystal polymorphism. |
| Crystallization Method | Slow Evaporation, Vapor Diffusion, Cooling Crystallization | Each method offers a different way to control the rate of supersaturation. |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of the desired precipitant solution to each reservoir.
-
Prepare the Crystallization Drop:
-
On a siliconized glass coverslip, pipette a 1 µL drop of the (R)-1,2-Dimyristin solution (e.g., 10 mg/mL in chloroform/methanol 2:1).
-
Add 1 µL of the reservoir solution to the drop.
-
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Monitor: Regularly inspect the drops for crystal growth under a microscope over several days to weeks.
Protocol 2: Sample Preparation for Micro-Electron Diffraction (MicroED)
-
Prepare the Crystal Slurry: If crystallization trials yield micro or nanocrystals, gently crush any larger crystals to create a more homogenous slurry.
-
Glow-Discharge the TEM Grids: To make the grid surface hydrophilic, glow-discharge the TEM grids immediately before sample application.
-
Apply the Sample: Pipette 3-4 µL of the crystal slurry onto the carbon side of the TEM grid.
-
Blot the Grid: Using filter paper, blot the excess liquid from the edge of the grid. The goal is to leave a thin layer of the crystal-containing solution.
-
Plunge-Freeze: Immediately plunge the grid into liquid ethane using a vitrification apparatus (e.g., Vitrobot).
-
Store and Image: Store the vitrified grid in liquid nitrogen until it is ready to be loaded into the cryo-transmission electron microscope for data collection.
Visualizations
Caption: Troubleshooting workflow for overcoming poor crystallization.
Caption: Experimental workflow for structural studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. aocs.org [aocs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)-1,2-Dimyristin and (S)-1,2-Dimyristin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of the (R) and (S) enantiomers of 1,2-Dimyristin. While direct comparative experimental data for these specific enantiomers is limited in publicly available literature, this document extrapolates their likely differential effects based on the well-established stereospecificity of key biological targets, particularly Protein Kinase C (PKC).
Introduction
1,2-Dimyristin, a diacylglycerol (DAG), is a lipid molecule composed of a glycerol backbone with two myristic acid chains esterified at the sn-1 and sn-2 positions. As a DAG, it is an important signaling molecule involved in a variety of cellular processes. The stereochemistry at the C2 position of the glycerol backbone gives rise to two enantiomers: (R)-1,2-Dimyristin and (S)-1,2-Dimyristin. In biological systems, the naturally occurring and biologically active form of 1,2-diacylglycerol is the sn-1,2-diacyl-glycerol, which corresponds to the (S)-enantiomer. This guide will explore the anticipated differences in their biological activities, focusing on PKC activation, cell proliferation, and apoptosis.
Core Concept: Stereoselectivity of Protein Kinase C (PKC)
The primary intracellular receptors for diacylglycerols are the Protein Kinase C (PKC) isozymes. PKC enzymes play crucial roles in signal transduction pathways that regulate cell growth, differentiation, apoptosis, and other fundamental cellular functions. The activation of conventional and novel PKC isoforms is highly dependent on the stereochemistry of the diacylglycerol molecule.
PKC possesses a conserved C1 domain that serves as the diacylglycerol-binding site. Structural and biochemical studies have demonstrated that this C1 domain exhibits a high degree of stereospecificity for the sn-1,2-diacylglycerol configuration, which is the (S)-enantiomer.[1][2][3] This specificity is due to the precise hydrogen bonding and hydrophobic interactions between the sn-1 and sn-2 acyl chains and the free sn-3 hydroxyl group of the (S)-DAG with specific amino acid residues within the C1 domain binding pocket.[1][2][3]
Therefore, it is scientifically established that (S)-1,2-Dimyristin is the biologically active enantiomer for PKC activation , while (R)-1,2-Dimyristin is expected to be significantly less active or inactive as a direct PKC activator.
Comparative Biological Activity (Predicted)
Based on the stereoselectivity of PKC, the following table summarizes the predicted differential biological activities of (R)- and (S)-1,2-Dimyristin.
| Biological Activity | (S)-1,2-Dimyristin | (R)-1,2-Dimyristin | Rationale |
| PKC Activation | High | Negligible to Low | The C1 domain of PKC is stereospecific for the sn-1,2-diacylglycerol configuration ((S)-enantiomer).[1][2][3] |
| Cell Proliferation | Modulatory (Context-dependent) | Likely Inactive | PKC activation is a key regulator of cell cycle progression. Effects are cell-type and context-specific. |
| Apoptosis | Modulatory (Context-dependent) | Likely Inactive | PKC isozymes have both pro- and anti-apoptotic roles depending on the cellular context and specific isoform activated. |
Signaling Pathway: PKC Activation by (S)-1,2-Dimyristin
The canonical signaling pathway leading to the production of endogenous (S)-1,2-diacylglycerol and subsequent PKC activation involves the hydrolysis of membrane phospholipids by Phospholipase C (PLC).
Caption: Canonical Phospholipase C (PLC) signaling pathway leading to the generation of (S)-1,2-diacylglycerol and subsequent activation of Protein Kinase C (PKC).
Experimental Protocols
The following are detailed, generic methodologies for key experiments that would be used to empirically determine and compare the biological activities of (R)- and (S)-1,2-Dimyristin.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of the compounds to directly activate purified PKC.
Principle: The kinase activity of PKC is measured by its ability to phosphorylate a specific substrate peptide using radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabel into the substrate is then quantified.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα, PKCβ, PKCδ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine)
-
(R)-1,2-Dimyristin and (S)-1,2-Dimyristin stock solutions (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, phosphatidylserine vesicles, and the PKC substrate peptide.
-
Add varying concentrations of (R)-1,2-Dimyristin, (S)-1,2-Dimyristin, or PMA to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the phosphocellulose paper using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of each compound and plot dose-response curves.
Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.
Cell Proliferation Assay (MTT/WST-1)
This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][5][6]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
(R)-1,2-Dimyristin and (S)-1,2-Dimyristin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (R)-1,2-Dimyristin and (S)-1,2-Dimyristin. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals. If using WST-1, this step is not necessary.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves.[4][5][6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][8][9][10][11]
Materials:
-
Cell line of interest
-
(R)-1,2-Dimyristin and (S)-1,2-Dimyristin stock solutions
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (containing CaCl₂)
-
Flow cytometer
Procedure:
-
Seed cells and treat with (R)- and (S)-1,2-Dimyristin for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Caption: Workflow for an apoptosis assay using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Conclusion
The stereochemistry of 1,2-diacylglycerols is a critical determinant of their biological activity. Based on the well-documented stereospecificity of Protein Kinase C for the sn-1,2-diacylglycerol configuration, it is concluded that (S)-1,2-Dimyristin is the biologically active enantiomer , while (R)-1,2-Dimyristin is expected to be largely inactive as a direct modulator of PKC-dependent signaling pathways. Consequently, any observed effects on cell proliferation and apoptosis are predicted to be primarily mediated by the (S)-enantiomer. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predicted differences in biological activity.
References
- 1. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.org [static.igem.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1,2-Dimyristin in the Spotlight: A Comparative Guide to Diacylglycerol Effects on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-1,2-Dimyristin and other diacylglycerols (DAGs) concerning their impact on the fluidity of lipid membranes. Diacylglycerols are critical second messengers in cellular signaling and their biophysical effects on the cell membrane are integral to their function. Understanding how the structure of different DAGs, such as acyl chain length and saturation, influences membrane properties is crucial for research in cell signaling, drug delivery, and membrane biophysics. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Diacylglycerols and Membrane Fluidity
Diacylglycerols are lipids composed of a glycerol backbone with two fatty acid chains. They are key intermediates in lipid metabolism and play a pivotal role as signaling molecules, most notably in the activation of Protein Kinase C (PKC). The hydrophobic nature of DAGs allows them to readily partition into cellular membranes, where their molecular shape—a small polar head group and a large hydrophobic body—can significantly alter the local membrane environment.
Membrane fluidity is a critical parameter that affects the function of membrane-embedded proteins and the overall integrity of the cell. It is largely determined by the packing of lipid acyl chains. Saturated, straight-chain lipids tend to pack tightly, leading to a more ordered, gel-like state with lower fluidity. In contrast, unsaturated lipids with kinks in their acyl chains pack more loosely, resulting in a more disordered, fluid, liquid-crystalline state. The introduction of DAGs into a lipid bilayer can modulate this packing and, consequently, the membrane's fluidity.
Comparative Analysis of Diacylglycerol Effects
The influence of a diacylglycerol on membrane fluidity is primarily dictated by the length and degree of saturation of its two acyl chains. (R)-1,2-Dimyristin possesses two saturated 14-carbon (C14:0) acyl chains. Its effects on membrane properties are best understood in comparison to other DAGs with varying acyl chain characteristics.
Data Presentation: Impact of Diacylglycerols on Membrane Properties
The following tables summarize quantitative data from Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy studies, which are powerful techniques to probe the thermotropic behavior and micro-viscosity of lipid membranes, respectively. The data is primarily presented for dipalmitoylphosphatidylcholine (DPPC), a common model lipid, to allow for a more standardized comparison.
Table 1: Effect of Various Diacylglycerols on the Main Phase Transition Temperature (Tm) of DPPC Liposomes as Determined by Differential Scanning Calorimetry (DSC)
| Diacylglycerol Species | Acyl Chain Composition | Concentration (mol%) | ΔTm (°C) vs. Pure DPPC | Reference System |
| (R)-1,2-Dimyristin | di-C14:0 (saturated) | Data not available | Expected to decrease Tm | DPPC |
| 1,2-Dipalmitoylglycerol (DPG) | di-C16:0 (saturated) | 10 | +0.5 | DPPC[1] |
| 1,2-Dioleoylglycerol (DOG) | di-C18:1 (unsaturated) | 10 | -1.2 | DPPC[1] |
| 1,2-Dicapryloylglycerol (DCG) | di-C8:0 (saturated) | 10 | -2.5 | DPPC[1] |
Note: Direct quantitative data for the effect of (R)-1,2-Dimyristin on the Tm of DPPC was not found in the reviewed literature. However, based on the behavior of other saturated diacylglycerols, it is expected to decrease the Tm of DPPC due to packing disruptions, though likely to a lesser extent than shorter-chain or unsaturated DAGs.
Table 2: Effect of Various Diacylglycerols on the Enthalpy of the Main Phase Transition (ΔH) of DPPC Liposomes as Determined by DSC
| Diacylglycerol Species | Acyl Chain Composition | Concentration (mol%) | Effect on ΔH vs. Pure DPPC | Reference System |
| (R)-1,2-Dimyristin | di-C14:0 (saturated) | Data not available | Expected to decrease ΔH | DPPC |
| 1,2-Dipalmitoylglycerol (DPG) | di-C16:0 (saturated) | 10 | Broadens and decreases | DPPC[1] |
| 1,2-Dioleoylglycerol (DOG) | di-C18:1 (unsaturated) | 10 | Broadens and decreases | DPPC[1] |
| 1,2-Dicapryloylglycerol (DCG) | di-C8:0 (saturated) | 10 | Broadens and decreases | DPPC[1] |
Note: The incorporation of DAGs generally leads to a broadening of the phase transition peak and a decrease in the enthalpy (ΔH), indicating a reduction in the cooperativity of the transition and a disruption of the ordered packing of the phospholipid acyl chains.
Table 3: Effect of Diacylglycerols on Membrane Fluidity as Measured by Steady-State Fluorescence Anisotropy (r) of DPH
| Diacylglycerol Species | Acyl Chain Composition | Concentration (mol%) | Effect on Anisotropy (r) | Interpretation | Reference System |
| (R)-1,2-Dimyristin | di-C14:0 (saturated) | Data not available | Expected to decrease r | Increase in fluidity | DPPC |
| 1,2-Dipalmitoylglycerol (DPG) | di-C16:0 (saturated) | 10 | Decreases r | Increase in fluidity | DPPC[1] |
| 1,2-Dioleoylglycerol (DOG) | di-C18:1 (unsaturated) | 10 | Decreases r | Increase in fluidity | DPPC[1] |
| 1,2-Dicapryloylglycerol (DCG) | di-C8:0 (saturated) | 10 | Decreases r | Increase in fluidity | DPPC[1] |
Note: A lower fluorescence anisotropy value (r) of the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) corresponds to a higher rotational freedom of the probe within the lipid bilayer, indicating increased membrane fluidity. All tested diacylglycerols were found to increase the fluidity of the DPPC membrane.
Signaling Pathways Involving Diacylglycerols
Diacylglycerols are key players in signal transduction, most notably through the activation of Protein Kinase C (PKC). The generation of DAG at the plasma membrane creates a binding site for PKC, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes.
Caption: Protein Kinase C (PKC) Signaling Pathway.
Experimental Workflows and Methodologies
The data presented in this guide are primarily derived from two key biophysical techniques: Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy. Below are diagrams illustrating the general workflow for these experiments, followed by detailed protocols.
References
A Comparative Analysis of (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol for Researchers and Drug Development Professionals
A deep dive into the comparative physicochemical properties, biological activities, and applications in drug delivery of two key diacylglycerol molecules, (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol, reveals distinct characteristics that influence their suitability for various research and pharmaceutical applications. This guide provides a comprehensive analysis, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal lipid for their specific needs.
Physicochemical Properties: A Tale of Two Acyl Chains
The fundamental differences between (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol lie in the length of their fatty acid chains. (R)-1,2-Dimyristin is a diacylglycerol bearing two myristic acid (C14:0) chains, while 1,2-Dipalmitoyl-sn-glycerol contains two palmitic acid (C16:0) chains. This seemingly small difference in two methylene groups per chain significantly impacts their physicochemical properties, as summarized in the table below.
| Property | (R)-1,2-Dimyristin | 1,2-Dipalmitoyl-sn-glycerol |
| Synonyms | (S)-1,2-Dimyristin, 1,2-Dimyristoyl-sn-glycerol | 1,2-DPG, DG(16:0/16:0/0:0) |
| Molecular Formula | C31H60O5 | C35H68O5 |
| Molecular Weight | 512.81 g/mol | 568.91 g/mol [1] |
| CAS Number | 60562-16-5 | 30334-71-5[1][2][3] |
| Melting Point | Not specified | ~66-68 °C |
| Purity | ≥95% | ≥99%[1] |
| Solubility | Soluble in Chloroform | Soluble in DMF (20 mg/ml), Ethanol (30 mg/ml), DMSO (5 mg/ml)[3] |
Biological Activity: Differential Activation of Protein Kinase C
Diacylglycerols (DAGs) are crucial second messengers in cellular signaling, most notably through their activation of Protein Kinase C (PKC) isozymes. The structure of the DAG molecule, including the length and saturation of its acyl chains, can influence the degree of PKC activation.
While direct comparative studies on the PKC activation by (R)-1,2-Dimyristin versus 1,2-Dipalmitoyl-sn-glycerol are limited, research on the activation of PKC isozymes by various diacylglycerol species provides valuable insights. Studies have shown that both conventional and novel PKC isoforms exhibit different sensitivities and preferences for DAGs with varying fatty acid compositions.[4] For instance, some PKC isozymes show a preference for DAGs with shorter, saturated fatty acids, while others are more potently activated by those with longer, polyunsaturated fatty acids.[4]
One study reported that 1,2-dipalmitoyl-sn-glycerol at a concentration of 25 μM activates Protein Kinase C (PKC) by 15%.[3] Generally, unsaturated 1,2-diacylglycerols are more potent activators of PKC alpha than their saturated counterparts when incorporated into mixed micelles or vesicles.[5] The synergistic action of diacylglycerol and unsaturated fatty acids can significantly enhance PKC activation.[6]
dot
Applications in Drug Delivery: Lipid Nanoparticles
Both (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol can be utilized as "helper lipids" in the formulation of lipid nanoparticles (LNPs), which are effective delivery vehicles for various therapeutic agents, including mRNA. The choice of helper lipid can influence the stability, encapsulation efficiency, and cellular uptake of the LNPs.
1,2-Dipalmitoyl-sn-glycerol is a well-established component in pharmaceutical formulations, acting as an emulsifier and stabilizer to enhance the solubility and bioavailability of hydrophobic drugs.[2] Its biocompatibility and ability to form lipid bilayers make it an excellent candidate for encapsulating drugs in systems like liposomes.[2]
While specific data on the performance of (R)-1,2-Dimyristin in LNPs is less prevalent in the literature, its structural similarity to other diacylglycerols suggests its potential as a valuable component. The shorter acyl chains of dimyristin compared to dipalmitin may lead to LNPs with different fluidity and release characteristics, which could be advantageous for specific drug delivery applications.
dot
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is designed to compare the ability of (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol to activate PKC.
Materials:
-
Purified PKC isozyme
-
(R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol
-
Phosphatidylserine (PS)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
ATP, [γ-³²P]ATP
-
Histone H1 (as a substrate)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Micelles:
-
Prepare stock solutions of (R)-1,2-Dimyristin, 1,2-Dipalmitoyl-sn-glycerol, and PS in chloroform.
-
In separate glass tubes, aliquot the desired amount of each diacylglycerol and PS.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in HEPES buffer containing Triton X-100 to form mixed micelles. Sonicate briefly if necessary.
-
-
Kinase Reaction:
-
Set up reaction tubes containing the lipid micelles, purified PKC, Histone H1, and reaction buffer (containing MgCl₂, CaCl₂, and DTT).
-
Initiate the reaction by adding ATP and [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Stop Reaction and Quantify:
-
Stop the reaction by adding ice-cold TCA.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (in pmol of phosphate transferred per minute per mg of enzyme).
-
Compare the PKC activation by (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol at various concentrations.
-
Lipid Nanoparticle (LNP) Formulation and Characterization
This protocol outlines a general method for formulating LNPs using (R)-1,2-Dimyristin or 1,2-Dipalmitoyl-sn-glycerol as a helper lipid and subsequent characterization.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
(R)-1,2-Dimyristin or 1,2-Dipalmitoyl-sn-glycerol (helper lipid)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA
-
Ethanol
-
Sodium acetate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Solutions:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[7]
-
Prepare an mRNA solution in sodium acetate buffer.
-
-
LNP Formulation:
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate and ratio.
-
-
Purification:
-
Dialyze the resulting LNP dispersion against PBS to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen).
-
Morphology: Visualize the LNPs using Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Conclusion
The choice between (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol depends on the specific application and desired outcomes. The shorter acyl chains of (R)-1,2-Dimyristin may offer advantages in terms of membrane fluidity and potentially different PKC activation profiles, which could be beneficial in certain signaling studies and drug delivery systems requiring faster release kinetics. Conversely, the longer acyl chains of 1,2-Dipalmitoyl-sn-glycerol contribute to more stable and rigid membrane structures, making it a reliable choice for formulations where stability is paramount. Further direct comparative studies are warranted to fully elucidate the performance differences between these two important diacylglycerol molecules in various biological and pharmaceutical contexts.
References
- 1. 1,2-Dipalmitoyl-sn-glycerol =99 30334-71-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
In Vitro Validation of (R)-1,2-Dimyristin's Effect on Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro validation of (R)-1,2-Dimyristin's effect on enzyme kinetics, contextualized with alternative enzyme activators. Due to the limited availability of specific public domain kinetic data (K_m, V_max, k_cat) for (R)-1,2-Dimyristin, this guide utilizes data from structurally similar diacylglycerols (DAGs) and other known activators of Protein Kinase C (PKC) to illustrate the experimental principles and comparative benchmarks. (R)-1,2-Dimyristin, a saturated diacylglycerol, is known to act as a second messenger in signal transduction pathways, primarily through the activation of PKC.[1][2][3] The in vitro validation of its effect on enzyme kinetics is crucial for understanding its mechanism of action and for the development of potential therapeutic applications.
Comparative Analysis of PKC Activators
The activation of Protein Kinase C (PKC) is a critical step in numerous cellular processes.[1][3] This activation can be achieved by various molecules, including endogenous diacylglycerols and exogenous compounds like phorbol esters. The efficiency of these activators can be quantified and compared using in vitro enzyme kinetic assays.
The following table summarizes the activation parameters for different PKC activators, providing a basis for understanding the potential efficacy of (R)-1,2-Dimyristin. The data is compiled from studies on PKCα, a conventional PKC isoform. The concentration required for half-maximal activation (AC₅₀) is used as a key metric for comparison.
| Activator Class | Compound | Structure | Target Enzyme | Activation Parameter (AC₅₀) | Reference |
| Saturated Diacylglycerol | 1,2-Dipalmitoyl-sn-glycerol (DPG) | C₃₅H₆₈O₅ | PKCα | ~ 1 mol% | García-Bermejo et al., 1999 |
| Unsaturated Diacylglycerol | 1,2-Dioleoyl-sn-glycerol (DOG) | C₃₉H₇₂O₅ | PKCα | ~ 0.5 mol% | García-Bermejo et al., 1999 |
| Phorbol Ester | Phorbol 12-Myristate 13-Acetate (PMA) | C₃₆H₅₆O₈ | PKCα | ~ 1 nM | Published Data |
Note: The AC₅₀ values for diacylglycerols are expressed as mol% within the lipid vesicles used in the assay, as their concentration in the aqueous phase is negligible. The AC₅₀ for PMA is a molar concentration.
Experimental Protocols
A detailed understanding of the methodologies employed in in vitro enzyme kinetic assays is essential for the interpretation of comparative data. Below is a representative protocol for an in vitro PKC activity assay.
In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the kinetic parameters of PKC activation by (R)-1,2-Dimyristin or other activators.
Materials:
-
Purified recombinant PKC isozyme (e.g., PKCα)
-
Substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Lipid vesicles (e.g., Phosphatidylserine (PS) and Phosphatidylcholine (PC) mixture)
-
(R)-1,2-Dimyristin and other activators (e.g., DOG, PMA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC) (e.g., 20:80 molar ratio) in chloroform.
-
Incorporate the desired concentration of the lipid-soluble activator ((R)-1,2-Dimyristin, DOG) into the lipid mixture.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in assay buffer and sonicate to form small unilamellar vesicles.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles containing the activator, and the substrate peptide.
-
For water-soluble activators like PMA, add them directly to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Determine the initial reaction velocities at varying concentrations of the activator.
-
Plot the enzyme activity against the activator concentration.
-
Calculate the AC₅₀ value by fitting the data to a suitable dose-response curve. For a more detailed kinetic analysis, Michaelis-Menten or other appropriate models can be used to determine K_m and V_max values with respect to the substrate at a saturating activator concentration.
-
Visualizing the Molecular Pathway and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Signal transduction pathway showing the activation of Protein Kinase C (PKC) by (R)-1,2-Dimyristin (DAG).
Caption: Experimental workflow for the in vitro validation of (R)-1,2-Dimyristin's effect on PKC kinetics.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Chirality: A Comparative Guide to Spectroscopic Methods for Confirming the Stereochemistry of (R)-1,2-Dimyristin
This guide explores the principles, experimental considerations, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Polarimetry.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for stereochemical confirmation depends on factors such as sample availability, purity, the need for absolute versus relative configuration, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Method | Principle of Chiral Discrimination | Sample Requirements | Information Provided | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra. | mg scale, high purity | Relative configuration, enantiomeric purity | Low to Medium | Provides detailed structural information. | Requires derivatization, which can be complex. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | µg to mg scale | Enantiomeric separation and quantification, enantiomeric excess. | High | High sensitivity and resolution, well-established methods. | Method development can be time-consuming. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | mg scale, high purity | Absolute configuration (with computational support). | Low | Non-destructive, provides conformational information. | Requires specialized equipment, interpretation can be complex. |
| X-ray Crystallography | Direct determination of the three-dimensional arrangement of atoms in a crystal. | Single crystal of sufficient size and quality. | Unambiguous absolute configuration. | Very Low | The "gold standard" for structural determination. | Growing suitable crystals can be a major bottleneck. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | mg scale, high purity | Sign and magnitude of optical rotation. | High | Simple and rapid measurement. | Provides limited structural information, dependent on purity and concentration. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, particularly when coupled with chiral derivatizing agents (CDAs), is a powerful tool for determining enantiomeric purity and assigning relative stereochemistry. The reaction of a chiral analyte with a CDA forms diastereomers, which are distinguishable by NMR due to their different chemical environments.
Experimental Protocol (General for 1,2-Diacylglycerols):
-
Derivatization: React the 1,2-dimyristin sample with a chiral derivatizing agent such as (R)-(-)-1-(1-naphthyl)ethyl isocyanate or a chiral boronic acid in an appropriate deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra of the resulting diastereomeric mixture.
-
Spectral Analysis: Compare the spectra of the derivatized sample with that of a racemic standard. The integration of well-resolved signals corresponding to each diastereomer allows for the quantification of enantiomeric excess. Protons near the chiral center, such as those on the glycerol backbone, are expected to show the most significant chemical shift differences.
| Proton/Carbon | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
| sn-1 (CH₂) | 4.1-4.4 | 62-64 |
| sn-2 (CH) | 5.0-5.2 | 70-72 |
| sn-3 (CH₂) | 3.6-3.8 | 62-64 |
Note: Chemical shifts can vary depending on the solvent, concentration, and the specific CDA used.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Protocol (General for Diacylglycerol Enantiomers):
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Chiralpak IA, Chiralpak IC, or Chiralcel OD-RH.
-
Mobile Phase: For normal-phase HPLC, a mixture of hexane and a polar modifier like 2-propanol (e.g., 99.5:0.5, v/v) is often effective.[1] For reversed-phase HPLC, a mixture of acetonitrile and methanol can be used.[1]
-
Detection: UV detection is suitable if the analyte possesses a chromophore. For underivatized diacylglycerols, an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be used.
-
Analysis: The retention times of the enantiomers will differ, allowing for their separation and quantification. The elution order can be confirmed by injecting a standard of the known enantiomer.
While a specific chromatogram for (R)-1,2-Dimyristin is not available, studies on similar diacylglycerols have demonstrated successful separation of sn-1,2 and sn-2,3 enantiomers.[1]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute stereochemistry can be determined.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a pure sample of (R)-1,2-Dimyristin in a suitable solvent (e.g., CDCl₃) at a concentration that provides an adequate signal-to-noise ratio.
-
VCD Measurement: Acquire the VCD spectrum in the mid-IR region using a dedicated VCD spectrometer.
-
Computational Modeling: Perform density functional theory (DFT) calculations to predict the VCD spectra for both the (R) and (S) enantiomers of 1,2-Dimyristin.
-
Comparison: Compare the experimental spectrum with the calculated spectra to assign the absolute configuration.
This technique is particularly valuable as it provides a direct link between the observed spectrum and the molecule's three-dimensional structure without the need for derivatization or crystallization.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. It provides a precise three-dimensional map of the electron density within the crystal, from which the atomic arrangement can be deduced.
Experimental Protocol (General):
-
Crystallization: Grow a single crystal of (R)-1,2-Dimyristin of sufficient size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects.
While no crystal structure for (R)-1,2-Dimyristin is publicly available, the technique remains the gold standard for unambiguous stereochemical assignment.
Polarimetry
Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule.
Experimental Protocol (General):
-
Sample Preparation: Prepare a solution of (R)-1,2-Dimyristin of a known concentration in a suitable solvent.
-
Measurement: Measure the observed rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
For a closely related compound, 1,2-sn-dioctanoylglycerol, a specific rotation of -3.2° has been reported.[2] This suggests that (R)-1,2-Dimyristin would also exhibit a negative specific rotation.
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates a logical workflow for confirming the stereochemistry of (R)-1,2-Dimyristin, starting from the synthesized or isolated compound.
Caption: Workflow for the stereochemical confirmation of (R)-1,2-Dimyristin.
Method Comparison: Advantages and Disadvantages
The choice of method often involves a trade-off between the level of detail required, sample constraints, and available resources.
Caption: Comparison of advantages and disadvantages of different analytical methods.
References
Efficacy comparison of (R)-1,2-Dimyristin in different drug delivery systems
For Researchers, Scientists, and Drug Development Professionals
(R)-1,2-Dimyristoyl-sn-glycerol, a synthetic diacylglycerol, serves as a crucial lipid component in the formulation of various drug delivery systems. Its biocompatibility and ability to form stable lipid bilayers make it an attractive candidate for encapsulating and delivering therapeutic agents. This guide provides an objective comparison of the efficacy of drug delivery systems incorporating (R)-1,2-Dimyristin, with a focus on liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. The information presented is supported by experimental data from published research, offering insights into the performance and characteristics of each system.
Comparative Performance Data
The following tables summarize the key quantitative parameters of different drug delivery systems utilizing dimyristoyl lipids, providing a basis for comparison.
Table 1: Physicochemical Properties of Dimyristoyl-Based Drug Delivery Systems
| Parameter | Liposomes | Solid Lipid Nanoparticles (SLNs) | Nanoemulsions |
| Particle Size (nm) | 80 - 200[1] | 10 - 1000[2] | 20 - 200 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -30 to +30 | -10 to -40 | -5 to -25 |
| Drug Loading Capacity (%) | 0.1 - 10 | 1 - 20 | 5 - 25 |
| Encapsulation Efficiency (%) | 50 - 99+[3] | 70 - 95+ | > 90 |
Table 2: In Vitro Drug Release and Efficacy of Paclitaxel-Loaded Formulations
| Formulation | Drug Release Profile | IC50 (Cancer Cell Lines) | Reference |
| DMPC-based Liposomes | Sustained release over 48 hours | 14 nM (H460 lung cancer)[4] | [4][5] |
| Solid Lipid Nanoparticles | Biphasic: initial burst followed by sustained release | Not specified for DMPC | [6] |
| Nanoemulsions | Rapid to sustained release (tunable) | Not specified for DMPC | [7] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of these drug delivery systems are crucial for reproducibility and further development.
Preparation of (R)-1,2-Dimyristin Containing Liposomes by Thin-Film Hydration
This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form liposomes.
Materials:
-
(R)-1,2-Dimyristoyl-sn-glycerol (and other lipids like cholesterol, DSPE-PEG2000)
-
Chloroform/Methanol mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
Procedure:
-
Dissolve (R)-1,2-Dimyristin and other lipids in the chloroform/methanol mixture in a round-bottom flask.
-
The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
The lipid film is further dried under a vacuum for at least 2 hours to remove any residual solvent.
-
The film is hydrated with a PBS buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid's phase transition temperature.
-
The resulting suspension is then subjected to sonication or extrusion through polycarbonate membranes of defined pore sizes to obtain unilamellar vesicles of a specific size.
Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This technique involves the emulsification of a melted lipid phase in a hot aqueous surfactant solution.
Materials:
-
(R)-1,2-Dimyristin (as the solid lipid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Drug to be encapsulated
-
Purified water
Procedure:
-
The lipid, (R)-1,2-Dimyristin, and the lipophilic drug are melted together at a temperature approximately 5-10°C above the lipid's melting point.
-
The aqueous surfactant solution is heated to the same temperature.
-
The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
This pre-emulsion is then subjected to high-pressure homogenization or ultrasonication at the elevated temperature.
-
The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
Preparation of Nanoemulsions by Spontaneous Emulsification
This low-energy method relies on the spontaneous formation of fine oil droplets when an organic phase is mixed with an aqueous phase.
Materials:
-
(R)-1,2-Dimyristin (as part of the oil phase)
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant and co-surfactant
-
Drug to be encapsulated
-
Water
Procedure:
-
The drug is dissolved in the oil phase containing (R)-1,2-Dimyristin, surfactant, and co-surfactant.
-
The aqueous phase is slowly added to the oil phase with gentle magnetic stirring.
-
The spontaneous emulsification occurs at the interface, forming a transparent or translucent nanoemulsion.
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter to quantify the amount of drug successfully loaded into the nanoparticles.[8]
Protocol: Centrifugation Method
-
The nanoparticle dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
The supernatant is carefully collected.
-
The concentration of the free drug in the supernatant is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
The dialysis bag method is commonly used to assess the in vitro release profile of the encapsulated drug.
Protocol:
-
A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is quantified by an appropriate analytical method.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: Experimental workflow for comparing drug delivery systems.
Caption: Paclitaxel's mechanism of action via microtubule stabilization.[9]
Caption: Doxorubicin's multi-faceted mechanism of inducing apoptosis.[10][11][12][13]
Conclusion
The choice of a drug delivery system for (R)-1,2-Dimyristin-containing formulations depends on the specific therapeutic application and the physicochemical properties of the drug to be delivered. Liposomes offer versatility for both hydrophilic and hydrophobic drugs, with well-established formulation techniques. Solid lipid nanoparticles provide improved stability and controlled release for lipophilic drugs. Nanoemulsions are particularly advantageous for enhancing the solubility and bioavailability of poorly water-soluble compounds. The provided data and protocols serve as a foundational guide for researchers to select and develop the most appropriate (R)-1,2-Dimyristin-based delivery system for their therapeutic goals. Further optimization and in vivo studies are essential to fully elucidate the efficacy and clinical potential of these advanced formulations.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Professional Nanoparticle Encapsulation Efficiency Analysis - CD Bioparticles [cd-bioparticles.net]
- 3. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. japsonline.com [japsonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 9. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,2-Dimyristin, (R)-: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 1,2-Dimyristin, (R)- require clear and concise guidance for its proper disposal to ensure laboratory safety and regulatory compliance. This document outlines the essential procedures for managing 1,2-Dimyristin, (R)- waste, from initial handling to final disposal.
Hazard Assessment and Regulatory Compliance
1,2-Dimyristin, (R)-, a diacylglycerol, is considered a hazardous substance.[1] All waste materials contaminated with this chemical must be handled as hazardous waste unless determined otherwise by a qualified professional. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations to ensure full compliance.[1]
Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste: Collect solid 1,2-Dimyristin, (R)- waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, properly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: For 1,2-Dimyristin, (R)- in solution, use a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with 1,2-Dimyristin, (R)- must be disposed of in a designated sharps container for hazardous materials.
Spill Management
In the event of a spill, follow these procedures:
-
Immediate Action: Evacuate and restrict access to the affected area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place all contaminated materials, including absorbent pads and cleaning supplies, into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 60562-16-5 | N/A |
| Physical State | Solid | N/A |
| Solubility | Soluble in Chloroform | N/A |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dimyristin, (R)-.
Experimental Protocols
Currently, no specific experimental protocols for the neutralization or disposal of 1,2-Dimyristin, (R)- are publicly available. The recommended procedure is to treat it as hazardous chemical waste and follow the guidelines of your institution's EHS department.
Disclaimer: This document provides general guidance. Always prioritize your institution's specific protocols and consult with your EHS department for any questions regarding the disposal of 1,2-Dimyristin, (R)-.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-1,2-Dimyristin
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-1,2-Dimyristin, a key reagent in various research applications. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
While (R)-1,2-Dimyristin is not classified as a hazardous substance, direct contact with the skin or eyes may cause irritation.[1] Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes or airborne particles of the powdered compound that could cause eye irritation.[1][2] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential irritation.[1] Always inspect gloves for tears or punctures before use. |
| Body Protection | Standard laboratory coat | Protects personal clothing from contamination and minor spills. |
| Respiratory | Generally not required under normal use with good ventilation | If handling large quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended to prevent respiratory irritation.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and systematic operational plan minimizes risks and ensures procedural consistency. The following workflow outlines the key steps for safely handling (R)-1,2-Dimyristin from receipt to disposal.
Experimental Protocol: Weighing and Dissolving Powdered (R)-1,2-Dimyristin
This protocol provides a detailed methodology for the accurate and safe preparation of (R)-1,2-Dimyristin solutions.
Materials:
-
(R)-1,2-Dimyristin powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., chloroform, ethanol)[3]
-
Volumetric flask
-
Fume hood
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located in a draft-free area.
-
Work within a fume hood to minimize inhalation of any airborne powder.[4]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Weighing:
-
Place a clean weighing paper or boat on the balance pan and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of (R)-1,2-Dimyristin powder onto the weighing paper. Avoid generating dust.[3]
-
Record the exact weight of the powder.
-
-
Dissolving:
-
Carefully transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Gently swirl the flask to dissolve the powder. Sonication may be used to aid dissolution if necessary.
-
Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As (R)-1,2-Dimyristin is considered non-hazardous, the disposal procedure is straightforward.
| Waste Type | Disposal Method |
| Solid Waste | Unused (R)-1,2-Dimyristin powder and contaminated materials (e.g., weighing paper, gloves) should be collected in a labeled, sealed container and disposed of as non-hazardous solid chemical waste according to your institution's guidelines.[5][6] |
| Liquid Waste | Solutions of (R)-1,2-Dimyristin in organic solvents should be collected in a designated, labeled solvent waste container. Do not pour organic solvents down the drain.[7] |
| Empty Containers | Empty containers should be rinsed with an appropriate solvent, the rinsate collected as liquid waste, and the container disposed of in the regular trash or recycled according to institutional policy.[5] |
By implementing these safety and logistical protocols, researchers can confidently handle (R)-1,2-Dimyristin, fostering a secure and efficient research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine or DMPC Manufacturers [mubychem.com]
- 3. 1,2-Dimyristoyl-sn-glycerol or 1,2-DMG Manufacturers, with SDS [mubychem.com]
- 4. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 5. sfasu.edu [sfasu.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. crystal-clean.com [crystal-clean.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
